Nampt activator-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C26H22F3N7OS |
|---|---|
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
(2S)-N-(1-benzothiophen-5-ylmethyl)-4-[2-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-2-carboxamide |
InChI |
InChI=1S/C26H22F3N7OS/c27-26(28,29)18-2-4-19(5-3-18)36-13-20-23(34-36)32-15-33-24(20)35-9-8-30-21(14-35)25(37)31-12-16-1-6-22-17(11-16)7-10-38-22/h1-7,10-11,13,15,21,30H,8-9,12,14H2,(H,31,37)/t21-/m0/s1 |
Clé InChI |
PNEQDEPNUMZDMO-NRFANRHFSA-N |
SMILES isomérique |
C1CN(C[C@H](N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F |
SMILES canonique |
C1CN(CC(N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Nampt Activator-4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Nampt activator-4, a potent positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and its therapeutic modulation.
Executive Summary
This compound is a small molecule that enhances the enzymatic activity of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By binding to an allosteric site, it increases the efficiency of NAMPT in converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), thereby elevating intracellular NAD+ levels.[1][3] This guide details the molecular mechanism, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator (N-PAM) of the NAMPT enzyme.[1] The core mechanism involves the binding of the activator to a "rear channel" of the NAMPT enzyme, distinct from the active site where the substrate NAM binds. This allosteric binding induces a conformational change in the enzyme that enhances its catalytic activity.
The binding to this rear channel is crucial for the allosteric activation and has been confirmed through co-crystal structures of similar N-PAMs with NAMPT. This mode of action differentiates this compound from direct enzymatic substrates or competitive inhibitors. By modulating the enzyme's activity, it can relieve feedback inhibition that would normally regulate the NAD+ salvage pathway.
The downstream effect of this enhanced NAMPT activity is an increase in the intracellular pool of NMN, which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Elevated NAD+ levels have significant implications for cellular metabolism, DNA repair, and the activity of NAD+-dependent enzymes such as sirtuins and PARPs, making NAMPT activators like this compound promising therapeutic candidates for age-related and metabolic diseases.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and provides a comparison with other relevant NAMPT modulators.
| Compound | Type | EC50 (µM) | Maximum Activation (Amax) | Cell-Based NAD+ Increase | Reference |
| This compound | N-PAM | 0.058 | Not explicitly stated | Enhances cellular NAD+ | |
| SBI-797812 | Activator/"Booster" | Variable (activity is NAM concentration dependent) | Not explicitly stated | Increases NAD+ in cells and mouse liver | |
| NP-A3-B2 | N-PAM | 4.06 | 1.85-fold | Increases NAD+ in THP-1 cells | |
| JGB-1-137 | N-PAM | Not specified | 2.08-fold | Not specified | |
| JGB-1-155 | N-PAM | 3.29 | Not specified | Not specified | |
| FK866 | Inhibitor | IC50 = 0.007 (biochemical) | N/A | Depletes cellular NAD+ |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound and other N-PAMs.
In Vitro NAMPT Enzyme Activity Assay (Coupled Assay)
This assay measures the production of NAD+ in a coupled enzymatic reaction, which is a common method for assessing NAMPT activity in a high-throughput format.
Principle: NAMPT converts NAM to NMN. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a cycling enzyme mix, often including alcohol dehydrogenase (ADH), to reduce a probe, leading to a fluorescent or colorimetric signal that is proportional to NAMPT activity.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (containing NMNAT and ADH)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Blank Wells: Add NAMPT dilution buffer.
-
Positive Control Wells (100% activity): Add diluted NAMPT enzyme.
-
Test Compound Wells: Add diluted NAMPT enzyme and the serially diluted this compound.
-
-
Pre-incubation: Add the test compound solutions to the appropriate wells and pre-incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Prepare a Master Mix containing NAMPT assay buffer, NAM (e.g., final concentration of 5 µM), PRPP (e.g., final concentration of >0.4 mM), and ATP (e.g., final concentration of 2 mM). Initiate the reaction by adding the Master Mix to all wells.
-
Incubation: Seal the plate and incubate at 30°C for 2 hours. Incubation time may require optimization.
-
Detection: Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance using a plate reader.
-
Data Analysis: Subtract the average signal of the blank wells from all other wells. Calculate the percent activation relative to the positive control. Determine the EC50 value by fitting the data to a dose-response curve.
Cellular NAD+ Measurement Assay
This assay quantifies the intracellular levels of NAD+ in response to treatment with a NAMPT activator.
Principle: Cells are treated with the test compound, followed by cell lysis and quantification of NAD+ levels using a commercially available NAD+/NADH assay kit. These kits typically utilize an enzyme cycling reaction where NAD+ is a limiting component, and the rate of product formation is proportional to the amount of NAD+ in the sample.
Materials:
-
Human cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
This compound
-
NAD+/NADH Assay Kit
-
Lysis Buffer
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the protocol of the NAD+/NADH assay kit.
-
NAD+ Quantification: Perform the NAD+ quantification assay according to the manufacturer's instructions. This typically involves mixing the cell lysate with a reaction mixture and measuring the signal development over time.
-
Data Analysis: Calculate the intracellular NAD+ concentration based on a standard curve. Normalize the NAD+ levels to the protein concentration of the cell lysate.
Visualizations
Signaling Pathway
Caption: The NAD+ Salvage Pathway and the role of this compound.
Experimental Workflow: In Vitro NAMPT Activity Assay
Caption: General workflow for the in vitro NAMPT enzyme activity assay.
References
Nampt Activator-4: A Technical Guide to a Novel Positive Allosteric Modulator of Nicotinamide Phosphoribosyltransferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, a critical route for maintaining cellular NAD+ levels. The depletion of NAD+ is implicated in a range of age-related and metabolic diseases, making NAMPT a compelling therapeutic target. This technical guide provides an in-depth overview of Nampt activator-4, a potent positive allosteric modulator (N-PAM) of NAMPT. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols for its characterization, and visualize the associated biochemical pathways and experimental workflows.
Introduction to NAMPT and NAD+ Metabolism
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a multitude of cellular processes, including redox reactions central to metabolism, DNA repair, and cell signaling. In mammals, the primary pathway for NAD+ biosynthesis is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs.[1] NAMPT catalyzes the first and rate-limiting step in this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][2] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[3]
Given its critical role, the pharmacological activation of NAMPT presents a promising strategy to boost NAD+ levels and potentially counteract the effects of its depletion in various pathological conditions.[4] Small molecule activators, particularly positive allosteric modulators, offer a nuanced approach to enhancing enzyme activity.
This compound: A Potent N-PAM
This compound is a novel small molecule identified as a positive allosteric modulator of NAMPT. It enhances the enzymatic activity of NAMPT, leading to increased production of NMN and subsequently NAD+ within the cell.
Quantitative Data
While extensive quantitative data on the cellular and in vivo effects of this compound are not widely available in the public domain, its in vitro potency has been characterized. The following table summarizes the key efficacy parameter for this compound and provides comparative data for other known NAMPT activators to offer context.
| Compound | Type | EC50 (µM) | Known Cellular Effects | Reference |
| This compound | N-PAM | 0.058 | Enhances cellular NAD+ levels | |
| SBI-797812 | Activator | 0.37 | 2.2-fold increase in NAD+ in A549 cells (10 µM, 4h) | |
| NAT | Activator | 5.7 | Protects U2OS cells from FK866-induced toxicity |
N-PAM: Positive Allosteric Modulator. Data for SBI-797812 and NAT are provided for illustrative purposes to indicate the potential range of cellular NAD+ enhancement by NAMPT activators.
Mechanism of Action: Allosteric Modulation of NAMPT
This compound functions as a positive allosteric modulator by binding to a site distinct from the active site of the NAMPT enzyme. This allosteric binding event induces a conformational change in the enzyme that enhances its catalytic efficiency.
Research on other NAMPT N-PAMs has revealed the presence of a "rear channel" that provides access to the nicotinamide-binding pocket. It is hypothesized that N-PAMs, including this compound, bind within this channel. This binding is thought to facilitate the productive binding of the substrate, nicotinamide, and/or promote the release of the product, NMN, thereby increasing the overall rate of the enzymatic reaction.
Signaling Pathway
The following diagram illustrates the NAD+ salvage pathway and the role of this compound.
Caption: The NAD+ Salvage Pathway and the action of this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, efficacy, and mechanism of action.
In Vitro NAMPT Activity Assay (Coupled-Enzyme Assay)
This protocol describes a common method to measure the enzymatic activity of NAMPT in vitro. The production of NAD+ is coupled to a secondary reaction that generates a fluorescent or colorimetric signal.
Principle:
-
NAMPT converts NAM and PRPP to NMN.
-
NMN is converted to NAD+ by NMNAT.
-
NAD+ is used by a dehydrogenase (e.g., alcohol dehydrogenase) to reduce a substrate, resulting in the production of NADH, which is fluorescent.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Recombinant NMNAT
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
This compound (and other test compounds)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Prepare a master mix containing NAMPT enzyme, NMNAT, ADH, ethanol, PRPP, and ATP in assay buffer.
-
Add the master mix to the wells containing the test compounds.
-
Initiate the reaction by adding NAM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence at Ex/Em = 340/460 nm.
-
Calculate the percent activation relative to a vehicle control and determine the EC50 value.
Caption: Workflow for the in vitro NAMPT coupled-enzyme activity assay.
Cellular NAD+ Quantification Assay
This protocol outlines a method to measure the intracellular levels of NAD+ in response to treatment with this compound.
Principle: Cells are lysed to release intracellular metabolites. The NAD+ in the lysate is then quantified using an enzymatic cycling assay that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.
Materials:
-
Cell line of interest (e.g., HEK293, A549)
-
Cell culture medium and supplements
-
This compound
-
PBS (phosphate-buffered saline)
-
NAD+ Extraction Buffer (e.g., 0.6 M perchloric acid)
-
Neutralization Buffer (e.g., 3 M KOH, 0.4 M KCl, 0.5 M Tris base)
-
NAD+/NADH quantification kit (commercial kits are widely available)
-
96-well plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding NAD+ Extraction Buffer and incubate on ice.
-
Neutralize the samples with Neutralization Buffer.
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant to a new plate.
-
Quantify the NAD+ concentration in the supernatant using a commercial NAD+/NADH assay kit according to the manufacturer's instructions.
-
Normalize the NAD+ levels to the total protein concentration of each sample.
Caption: Workflow for measuring cellular NAD+ levels.
Conclusion and Future Directions
This compound is a potent positive allosteric modulator of NAMPT with the potential to enhance cellular NAD+ levels. Its mechanism of action through binding to a "rear channel" of the enzyme offers a promising avenue for the development of novel therapeutics for diseases associated with NAD+ depletion.
Further research is required to fully elucidate the quantitative effects of this compound on cellular NAD+ and NMN levels across various cell types and in vivo models. Time-course and dose-response studies in a cellular context will be crucial for understanding its pharmacodynamics. Moreover, preclinical studies are needed to evaluate its efficacy, pharmacokinetic properties, and safety profile. The determination of the co-crystal structure of this compound with NAMPT would provide invaluable insights for structure-based drug design and the optimization of this promising class of molecules.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and not for human consumption.
References
- 1. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 2. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Nampt Activator-4 and its Role in NAD+ Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, playing a pivotal role in cellular health and longevity. The biosynthesis of NAD+ is tightly regulated, with the enzyme Nicotinamide Phosphoribosyltransferase (Nampt) serving as the rate-limiting step in the primary salvage pathway in mammals. Pharmacological activation of Nampt presents a promising therapeutic strategy to counteract age-related and disease-associated declines in NAD+ levels. This technical guide provides a comprehensive overview of Nampt activator-4, a potent positive allosteric modulator (N-PAM) of Nampt. We delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to Nampt and NAD+ Biosynthesis
The salvage pathway is the predominant route for NAD+ biosynthesis in mammalian cells, recycling nicotinamide (NAM) back into the NAD+ pool.[1] Nampt catalyzes the first and rate-limiting step of this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[2][3] NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[3] Given its critical role, the activity of Nampt is a key determinant of cellular NAD+ levels.
Nampt activators are small molecules that enhance the enzymatic activity of Nampt, leading to increased NMN and subsequently NAD+ production.[4] These activators represent a promising class of therapeutics for conditions associated with NAD+ depletion, such as metabolic disorders, neurodegenerative diseases, and age-related pathologies.
This compound: A Potent Positive Allosteric Modulator
This compound is a member of a class of compounds known as Nampt Positive Allosteric Modulators (N-PAMs). It is a potent activator of Nampt with a reported half-maximal effective concentration (EC50) of 0.058 μM.
Mechanism of Action: Allosteric Modulation via the "Rear Channel"
Unlike orthosteric inhibitors that compete with the substrate at the active site, this compound and other N-PAMs bind to a distinct allosteric site known as the "rear channel". This channel provides an alternative entry route to the nicotinamide-binding pocket.
Binding of this compound to this rear channel induces a conformational change in the enzyme that:
-
Relieves Substrate Inhibition: High concentrations of NAM can paradoxically inhibit Nampt activity. N-PAMs alleviate this substrate inhibition, allowing for sustained enzyme activity even at elevated NAM levels.
-
Enhances Catalytic Efficiency: By modulating the enzyme's conformation, N-PAMs can increase the maximal velocity (Vmax) of the Nampt-catalyzed reaction.
This allosteric mechanism allows for a fine-tuned potentiation of Nampt activity, leading to a significant boost in NAD+ biosynthesis.
Quantitative Data on Nampt Activator Efficacy
Table 1: Efficacy of Nampt Positive Allosteric Modulators (N-PAMs)
| Compound | Assay Type | Cell Line/System | Key Findings | Reference |
| This compound | Biochemical Assay | Recombinant Human Nampt | EC50 = 0.058 µM | |
| NP-A1S | Cellular Assay | THP-1 cells | > 2-fold increase in cellular NAD+ | |
| SBI-797812 | Biochemical Assay | Recombinant Human Nampt | 2.1-fold increase in NMN synthesis |
Experimental Protocols
Determination of Nampt Activator EC50 (Coupled-Enzyme Assay)
This protocol outlines a general method for determining the EC50 of a Nampt activator using a coupled-enzyme assay that measures the final production of NADH.
Materials:
-
Recombinant human Nampt enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
384-well microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.
-
Serially dilute the test compound (this compound) in DMSO and then in assay buffer to achieve the desired concentration range.
-
Add the diluted test compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the recombinant Nampt enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence of NADH at Ex/Em = 340/460 nm.
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Measurement of Cellular NAD+ Levels by HPLC
This protocol provides a detailed method for the accurate quantification of NAD+ in cell extracts using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells treated with this compound or vehicle
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.6 M Perchloric Acid (PCA), ice-cold
-
3 M Potassium Carbonate (K2CO3)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1 M sodium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Acetonitrile
-
NAD+ standard solutions of known concentrations
-
Microcentrifuge
Procedure:
-
Cell Lysis and Extraction:
-
Wash the cultured cells with ice-cold PBS.
-
Add ice-cold 0.6 M PCA to the cells and scrape them from the plate.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid extract).
-
-
Neutralization:
-
Add 3 M K2CO3 to the acid extract to neutralize the PCA (pH should be around 6-7).
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the neutralized cell extract.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Separate the metabolites using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:
-
0-5 min: 0% B
-
5-15 min: 0-15% B (linear gradient)
-
15-20 min: 15% B
-
20-25 min: 15-0% B (linear gradient)
-
25-30 min: 0% B
-
-
Detect NAD+ by its UV absorbance at 260 nm.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of NAD+ standard solutions.
-
Determine the concentration of NAD+ in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ concentration to the total protein content of the cell lysate.
-
Signaling Pathways and Experimental Workflows
NAD+ Biosynthesis Salvage Pathway and Nampt Activation
Caption: NAD+ salvage pathway and the allosteric activation of Nampt by this compound.
Allosteric Activation Mechanism of Nampt
Caption: Mechanism of allosteric activation of Nampt via the rear channel.
Experimental Workflow for Cellular NAD+ Measurement
Caption: Workflow for the quantification of cellular NAD+ levels using HPLC.
Conclusion and Future Directions
This compound is a potent positive allosteric modulator of Nampt, the rate-limiting enzyme in the NAD+ salvage pathway. By binding to a "rear channel" on the enzyme, it relieves substrate inhibition and enhances catalytic activity, leading to a significant increase in cellular NAD+ levels. The quantitative data from related N-PAMs, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
Future research should focus on obtaining specific in vitro and in vivo data for this compound to fully characterize its efficacy and pharmacokinetic/pharmacodynamic profile. Elucidating the precise structural interactions between this compound and the rear channel will be crucial for the rational design of next-generation Nampt activators with improved potency and selectivity. Ultimately, the continued exploration of Nampt activators like this compound holds great promise for the development of novel therapies for a wide range of diseases characterized by impaired NAD+ metabolism.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Nampt Activator-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Nampt activator-4, a novel positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular metabolism and signaling. The development of NAMPT activators represents a promising therapeutic strategy for conditions associated with age-related NAD+ decline, such as metabolic and neurodegenerative diseases.
Discovery and Mechanism of Action
This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that enhance the enzymatic activity of NAMPT[1][2]. The screening utilized a coupled enzyme assay to continuously monitor the production of NAD+[1][2]. Subsequent optimization of a hit series of 4-piperidyl-substituted pyrazolopyrimidines led to the development of this compound[1].
The mechanism of action for this class of compounds involves binding to an allosteric site known as the "rear channel" of the NAMPT enzyme. This binding event induces a conformational change that enhances the enzyme's catalytic activity and alleviates feedback inhibition by nicotinamide (NAM) and NAD+. By positively modulating NAMPT, these compounds increase the cellular production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related lead compound from the same series.
| Compound | NAMPT EC50 (μM) | NAMPT Kd (μM) | Max Activation (% of control) | Cellular NAD+ Increase (fold) |
| This compound | 0.058 | 0.085 | ~450% | 1.88 |
| Compound [I] | 0.186 | 0.044 | ~500% | Not reported |
Data sourced from Shen, Z. et al. J Med Chem 2023, 66(24): 16704 and BioWorld.
Signaling Pathway
Activation of NAMPT by this compound directly increases the intracellular pool of NAD+. This has significant downstream effects on various cellular processes that are regulated by NAD+-dependent enzymes, primarily sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).
Caption: NAMPT Signaling Pathway Activation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogs is detailed in the supporting information of Shen, Z., et al. J Med Chem 2023, 66(24): 16704–16727. A generalized synthetic scheme is provided below. For the specific synthesis of this compound, please refer to the detailed procedures for compound [II] in the aforementioned publication's supplementary materials.
Caption: Generalized Synthesis Workflow.
NAMPT Enzymatic Activity Assay
This is a coupled-enzyme assay adapted for high-throughput screening.
-
Assay Principle: The assay measures the production of NAD+ through a series of coupled enzymatic reactions. NAMPT converts NAM and PRPP to NMN. NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is then used in a reaction catalyzed by alcohol dehydrogenase (ADH) that produces a fluorescent product (NADH), which can be measured.
-
Reagents and Concentrations (typical):
-
NAMPT enzyme
-
NMNAT enzyme
-
Alcohol Dehydrogenase (ADH)
-
Nicotinamide (NAM): 30 μM
-
α-D-5-Phosphoribosyl-1-pyrophosphate (PRPP): 40 μM
-
ATP: 2.5 mM
-
MgCl2: 5 mM
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
The NAMPT enzyme, NMNAT, ADH, and substrates (excluding NAM) are pre-incubated with the test compound in a 384-well plate.
-
The reaction is initiated by the addition of NAM.
-
The plate is incubated at room temperature for a defined period (e.g., 20 minutes).
-
The fluorescence of NADH is measured at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.
-
Data is normalized to a vehicle control (DMSO) and dose-response curves are generated to determine EC50 values.
-
Cellular NAD+ Measurement Assay
This assay quantifies the intracellular levels of NAD+ in response to treatment with this compound.
-
Cell Line: THP-1 human monocytic cells are a commonly used cell line for this assay.
-
Procedure:
-
THP-1 cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Following treatment, the cells are lysed, and the intracellular NAD+ levels are measured using a commercial NAD/NADH assay kit (e.g., NAD-Glo™ Assay).
-
The luminescent signal, which is proportional to the amount of NAD+, is read using a plate reader.
-
NAD+ levels are normalized to the protein concentration of the cell lysate.
-
The fold-increase in NAD+ levels is calculated relative to the vehicle-treated control cells.
-
Discovery and Development Workflow
The discovery and optimization of this compound followed a structured drug discovery workflow.
Caption: Discovery and Development Workflow.
This guide provides a comprehensive technical overview of this compound, from its initial discovery to its synthesis and biological characterization. The detailed protocols and structured data presentation are intended to support researchers and drug development professionals in the field of NAD+ metabolism and related therapeutic areas.
References
The Structure-Activity Relationship of Nampt Activator-4: A Deep Dive into Allosteric Modulation for NAD+ Enhancement
For Immediate Release
In the intricate landscape of cellular metabolism, the maintenance of nicotinamide adenine dinucleotide (NAD+) levels is paramount for health and longevity. Depleted NAD+ is linked to aging and a variety of diseases.[1][2][3] The enzyme nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting step in the primary salvage pathway for NAD+ biosynthesis, making it a critical target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Nampt activator-4, a potent positive allosteric modulator (N-PAM) of NAMPT, intended for researchers, scientists, and drug development professionals.
Core Compound Profile: this compound
This compound is a positive allosteric modulator of NAMPT with a reported half-maximal effective concentration (EC50) of 0.058 μM. Unlike competitive inhibitors that bind to the enzyme's active site, this compound and other N-PAMs bind to a distinct "rear channel" of the NAMPT enzyme. This allosteric binding induces a conformational change that enhances the enzyme's catalytic activity and, crucially, alleviates the natural feedback inhibition caused by the substrate nicotinamide (NAM) and the product NAD+. The direct result of this action is an increase in intracellular NAD+ levels.
Structure-Activity Relationship (SAR) Analysis
Systematic studies on N-PAMs, including the synthesis and evaluation of over 70 analogs, have elucidated key structural features that govern their activity. While specific data for this compound's direct analogs are proprietary, the general principles derived from these studies offer a roadmap for designing novel NAMPT activators.
The core mechanism revolves around the affinity for the allosteric rear channel. A strong correlation exists between the binding affinity of an N-PAM for this rear channel and its potency in activating the enzyme. However, this relationship is not linear; excessively high binding affinity has been shown to lead to a loss of efficacy, suggesting an optimal range for productive allosteric modulation. This phenomenon underscores the delicate balance required to enhance, rather than disrupt, the enzyme's catalytic cycle.
The regioisomeric switch from a 3-pyridyl group, often found in NAMPT inhibitors, to a 4-pyridyl group in activators is a noteworthy observation in the broader field of NAMPT modulators, highlighting how subtle structural changes can dramatically alter a compound's pharmacological effect from inhibition to activation.
Comparative Activity of Key NAMPT Modulators
The following table summarizes the activity of this compound in the context of other known NAMPT modulators.
| Compound | Type | Target | Key Activity Metric | Value |
| This compound | Positive Allosteric Modulator (N-PAM) | NAMPT | EC50 | 0.058 µM |
| SBI-797812 | NAMPT Activator | NAMPT | - | - |
| NAT | NAMPT Activator | NAMPT | - | - |
| FK866 | Inhibitor | NAMPT | IC50 | Low nanomolar |
| KPT-9274 | Dual Inhibitor | NAMPT, PAK4 | IC50 (NAMPT) | ~120 nM |
Data for SBI-797812 and NAT activators are noted in literature, but specific comparable EC50 values were not available in the initial abstracts. FK866 and KPT-9274 are included as well-characterized inhibitors for comparative purposes.
Experimental Protocols
The discovery and characterization of NAMPT activators like this compound rely on a series of robust biochemical and cell-based assays.
In Vitro NAMPT Enzymatic Activity Assay (Triply-Coupled)
This high-throughput assay is designed to measure the enzymatic activity of NAMPT by quantifying a fluorescent end-product.
-
Principle: The assay involves a three-enzyme cascade.
-
NAMPT: Converts nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).
-
NMNAT1 (Nicotinamide Mononucleotide Adenylyltransferase 1): Converts NMN to NAD+.
-
Alcohol Dehydrogenase (ADH): Uses the newly synthesized NAD+ to convert a substrate (e.g., ethanol) to its product, reducing NAD+ to the fluorescent NADH.
-
-
Methodology:
-
Recombinant human NAMPT, NMNAT1, and ADH are combined in a reaction buffer.
-
The test compound (e.g., this compound) at various concentrations is added to the enzyme mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrates NAM and PRPP.
-
The reaction proceeds at room temperature or 37°C for a defined period (e.g., 20-60 minutes).
-
The fluorescence of the generated NADH is measured at an excitation/emission wavelength pair of approximately 340/445 nm.
-
The rate of NADH production is proportional to NAMPT activity. EC50 values are determined by plotting the percent activation against the logarithm of the compound concentration.
-
Cellular NAD+/NADH Quantification Assay
This assay validates the effect of the NAMPT activator on intracellular NAD+ levels.
-
Principle: This assay measures the total NAD pool (NAD+ and NADH) and the NADH level specifically within cultured cells after treatment with the compound.
-
Methodology:
-
Human cells (e.g., U2OS) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the NAMPT activator for a specified duration.
-
Cells are lysed using an appropriate extraction buffer.
-
The lysate is split into two samples. One is treated to measure total NAD (NAD+ and NADH), and the other is treated to specifically measure NADH by degrading NAD+.
-
A cycling enzyme reaction is performed where NAD+ (or the remaining NADH) is reduced to NADH, which in turn reduces a probe to generate a colorimetric or fluorescent signal.
-
The signal is read using a plate reader, and concentrations are calculated against a standard curve.
-
The increase in cellular NAD+ levels confirms the compound's mechanism of action in a biological system.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of NAMPT Allosteric Activation
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and how N-PAMs like this compound enhance its function.
Caption: Allosteric activation of NAMPT by this compound in the NAD+ salvage pathway.
Experimental Workflow for NAMPT Activator Evaluation
This workflow outlines the logical progression from initial screening to cellular validation of a novel NAMPT activator.
Caption: A typical experimental workflow for the discovery and optimization of NAMPT activators.
References
- 1. Synthesis, Optimization, and Structure-Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Nampt Activator-4: A Technical Guide
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals. NAD+ is an essential coenzyme for cellular redox reactions and a substrate for critical signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). Intracellular NAD+ levels decline with age and during the progression of various diseases, including neurodegenerative and metabolic disorders. Consequently, the pharmacological activation of Nampt to boost NAD+ levels presents a significant therapeutic opportunity.
This technical guide provides a comprehensive overview of the in vitro characterization of Nampt activator-4, a potent, positive allosteric modulator (N-PAM) of the Nampt enzyme.[1] We present key quantitative data on its activity, detailed protocols for its evaluation, and visual diagrams of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
The in vitro efficacy of this compound has been determined using biochemical and cell-based assays. The data are summarized below for clarity and easy comparison.
Table 1: Biochemical Activity of this compound
| Parameter | Value (µM) | Assay Type | Description |
| EC50 | 0.058 | Recombinant Human Nampt Enzymatic Assay | The concentration of this compound required to elicit a half-maximal response in a coupled enzymatic reaction measuring NAD+ production.[1] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Expected Outcome | Description |
| NAD+ Level Increase | THP-1 or other relevant cell lines | Dose-dependent increase | Measurement of intracellular NAD+ levels following compound treatment to confirm target engagement in a cellular context.[2] |
| Neuroprotection | Primary neurons or neuronal cell lines | Increased cell viability | Assessment of the compound's ability to protect against neurotoxin-induced cell death, a functional consequence of increased NAD+.[3][4] |
Detailed Experimental Protocols
Reproducible and robust methodologies are critical for the evaluation of Nampt activators. The following sections detail the core in vitro assays.
Recombinant Nampt Enzymatic Activity Assay (Coupled Assay)
This assay measures the direct activation of purified Nampt enzyme by monitoring the production of NAD+ through a series of coupled enzymatic reactions.
-
Objective: To determine the EC50 of this compound on recombinant human Nampt.
-
Principle: Nampt converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT1. In a coupled reaction, alcohol dehydrogenase (ADH) uses the newly synthesized NAD+ to reduce a substrate, generating a fluorescent or colorimetric signal proportional to Nampt activity.
-
Materials:
-
Recombinant Human Nampt Enzyme
-
Recombinant Human NMNAT1 Enzyme
-
Alcohol Dehydrogenase (ADH)
-
Substrates: Nicotinamide (NAM), PRPP, ATP, Ethanol
-
Assay Buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and DTT)
-
This compound (serial dilutions in DMSO)
-
96-well or 384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, NAM, PRPP, ATP, NMNAT1, ADH, and a fluorescent probe.
-
Compound Plating: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme Addition: Dilute recombinant Nampt enzyme in Assay Buffer and add 50 µL to each well, except for the "no enzyme" blank controls.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 50 µL of the master mix to all wells.
-
Incubation: Incubate the plate at 30°C or 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 560/590 nm or 340/445 nm depending on the probe) using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the percent activation against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Cellular NAD+ Level Measurement Assay
This assay quantifies the change in intracellular NAD+ concentrations in response to treatment with this compound.
-
Objective: To confirm that Nampt activation leads to an increase in cellular NAD+ levels.
-
Principle: Cells are incubated with the compound, then lysed to release intracellular metabolites. NAD+ in the lysate is measured using an enzymatic cycling assay that generates a colorimetric or fluorescent signal.
-
Materials:
-
Human cell line (e.g., THP-1, HEK293)
-
Cell Culture Medium (e.g., RPMI, DMEM)
-
This compound
-
NAD+/NADH Assay Kit (containing lysis buffer, cycling enzymes, and probe)
-
96-well white plates
-
Luminometer or colorimetric plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or vehicle control for 12-24 hours.
-
Cell Lysis: Remove the culture medium and lyse the cells according to the assay kit protocol. This typically involves separate acidic and basic extraction steps to specifically measure NAD+ and NADH, respectively.
-
NAD+ Quantification: Transfer the lysates to a new plate. Add the NAD cycling reagent mix to each well.
-
Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Measurement: Read the absorbance or luminescence according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the NAD+ concentration based on a standard curve. Normalize the results to protein concentration in each well to account for differences in cell number.
-
Visualizations: Pathway and Workflow
To better understand the context and execution of these characterizations, the following diagrams illustrate the Nampt signaling pathway and a typical experimental workflow.
Caption: Mechanism of this compound in the NAD+ salvage pathway.
Caption: Standard workflow for biochemical and cellular evaluation of Nampt activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of NAMPT Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for a novel class of small molecules known as Nicotinamide Phosphoribosyltransferase (NAMPT) activators. The focus is on two main classes: Nicotinamide Phosphoribosyltransferase Activators (NATs) and NAMPT Positive Allosteric Modulators (N-PAMs). These compounds have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases and other conditions associated with decreased NAD+ levels.
Core Findings and Quantitative Data
Preclinical investigations have demonstrated that NAMPT activators can effectively enhance the enzymatic activity of NAMPT, leading to increased intracellular NAD+ levels. This activity translates to protective effects in various cellular and animal models of stress and disease. The quantitative data from these studies are summarized below for comparative analysis.
Table 1: In Vitro and Cellular Activity of Representative NAMPT Activators
| Compound Class | Specific Compound | Assay Type | EC50 (µM) | Kd (nM) | Cellular Effect | Cell Line | Reference |
| NAT | Nampt activator-4 | NAMPT activation | 0.058 | - | Enhances cellular NAD+ | - | [1] |
| NAT | NAT-5r | NAMPT activation | - | 180 (ITC) | 3-fold improved activity over NAT; enhances NAD+ salvage | HeLa, HepG2 | [2] |
| N-PAM | Compound [I] | NAMPT activation | 0.186 | 44 | - | - | |
| N-PAM | Compound [II] | NAMPT activation | 0.058 | 85 | - | - | |
| N-PAM | JGB-1-155 | ROS Attenuation | - | - | 0.63-fold ROS reduction | HT-22 |
Table 2: In Vivo Efficacy of NAT-5r in a Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
| Animal Model | Dosing Regimen | Efficacy Readout | Result | Reference |
| Paclitaxel-induced CIPN in mice | Not specified | Protection of peripheral sensory neurons | Significant neuroprotective efficacy without overt toxicity | [2][3] |
Signaling Pathways and Mechanism of Action
NAMPT activators function as positive allosteric modulators of the NAMPT enzyme. They bind to a "rear channel" of the enzyme, distinct from the active site. This binding event is proposed to regulate the binding and turnover of the natural substrate, nicotinamide (NAM), ultimately leading to an increased rate of NMN and subsequently NAD+ synthesis.
The elevation of intracellular NAD+ levels by NAMPT activators has significant downstream effects on cellular signaling. NAD+ is a critical cofactor for several enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes such as DNA repair, stress resistance, and metabolic regulation. The neuroprotective effects of NAMPT activators are believed to be mediated, at least in part, through the activation of these NAD+-dependent signaling pathways.
Caption: Signaling pathway of NAMPT activation and its downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of NAMPT activators.
NAMPT Enzyme Activity Assay
This assay measures the ability of a compound to enhance the enzymatic activity of NAMPT. It is a coupled-enzyme assay that ultimately measures the production of NADH.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
WST-1 reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the 96-well plate.
-
Initiate the reaction by adding the recombinant NAMPT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the WST-1 reagent to each well.
-
Incubate for a further 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the EC50 value, which is the concentration of the activator that produces 50% of the maximum enzyme activation.
Caption: Experimental workflow for the NAMPT enzyme activity assay.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Model
This in vivo model is used to assess the neuroprotective effects of NAMPT activators against the peripheral neuropathy caused by chemotherapeutic agents like paclitaxel.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Paclitaxel (or other chemotherapeutic agent)
-
Vehicle control (e.g., Cremophor EL and ethanol in saline)
-
Test compound (e.g., NAT-5r)
-
Von Frey filaments (for assessing mechanical allodynia)
-
Cold plate or acetone (for assessing cold allodynia)
Procedure:
-
Induction of CIPN: Administer paclitaxel (e.g., 4-8 mg/kg, intraperitoneally) to the mice on alternating days for a total of 4-7 doses.
-
Treatment: Administer the NAMPT activator (e.g., NAT-5r) or vehicle control to the mice according to the desired dosing regimen (e.g., daily, starting before or after paclitaxel administration).
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A lower threshold indicates increased sensitivity to mechanical stimuli.
-
Cold Allodynia: Measure the paw withdrawal latency or frequency of paw lifts in response to a cold stimulus (e.g., placing the mouse on a cold plate or applying a drop of acetone to the paw).
-
-
Data Analysis: Compare the behavioral responses of the NAMPT activator-treated group to the vehicle-treated group to determine if the compound alleviates the symptoms of peripheral neuropathy.
Caption: Workflow for the in vivo CIPN mouse model.
Conclusion
The preclinical data for NAMPT activators, including the NAT and N-PAM series, demonstrate a promising therapeutic potential, particularly in the context of neuroprotection. Their novel mechanism of allosteric activation of a key enzyme in the NAD+ salvage pathway provides a new avenue for addressing diseases characterized by NAD+ depletion. Further preclinical studies are warranted to fully elucidate their pharmacokinetic and toxicological profiles and to explore their efficacy in a broader range of disease models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing this exciting class of therapeutic agents.
References
- 1. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAMPT activator (NAT-5r)|CAS |DC Chemicals [dcchemicals.com]
- 3. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt activator-4, also widely known in scientific literature as P7C3-A20, is a promising small molecule aminopropyl carbazole compound that has garnered significant attention in the field of age-related disease research. Its primary mechanism of action is the positive allosteric modulation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3-A20 effectively elevates intracellular NAD+ levels, a critical coenzyme implicated in a myriad of cellular processes including energy metabolism, DNA repair, and cell survival. Depletion of NAD+ is a hallmark of aging and is associated with the pathophysiology of numerous age-related and neurodegenerative diseases. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
This compound functions as a positive allosteric modulator (N-PAM) of NAMPT.[1][2] Unlike competitive inhibitors that bind to the active site, P7C3-A20 binds to a "rear channel" of the NAMPT enzyme. This allosteric binding induces a conformational change that enhances the enzyme's catalytic activity, leading to a more efficient conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][2] The subsequent increase in intracellular NAD+ levels is believed to underlie the neuroprotective and therapeutic effects observed in various disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (P7C3-A20) from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for NAMPT activation | 0.058 µM | Recombinant NAMPT enzyme | [1] |
Table 2: Preclinical Efficacy of this compound (P7C3-A20) in Disease Models
| Disease Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg/day | Intraperitoneal | Restored blood-brain barrier, arrested chronic neurodegeneration, and restored cognitive function when administered 12 months post-injury. | |
| Ischemic Stroke | Rat | Not Specified | Not Specified | Reduced cerebral infarction, restored NAD+ levels in the cortex, decreased cortical and hippocampal atrophy, and improved sensorimotor and cognitive function. | |
| Parkinson's Disease (MPTP model) | Mouse | Not Specified | Not Specified | Protected dopaminergic neurons from MPTP-induced cell death and preserved axonal projections. | |
| Amyotrophic Lateral Sclerosis (ALS) (SOD1 model) | Mouse | Not Specified | Not Specified | Delayed motor neuron degeneration and improved neurological function. | |
| Age-Related Cognitive Decline | Rat | 5 mg/kg/day | Oral | Increased hippocampal neurogenesis and improved performance in the Morris water maze. |
Table 3: Pharmacokinetic and Safety Profile of P7C3-A20
| Parameter | Value/Observation | Species | Reference |
| Bioavailability | Orally bioavailable and crosses the blood-brain barrier. | Mouse, Rat | |
| Half-life (in vivo) | > 6 hours | Not Specified | |
| Safety | No overt toxicity observed at doses up to 40 mg/kg/day for 30 days. Did not cause changes in behavior, weight, or appearance. | Mouse | |
| hERG Channel Inhibition | No inhibition observed. | In vitro | |
| Cytotoxicity | IC50 > 10 µM in cultured human cell lines. | In vitro |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
NAMPT Enzyme Activity Assay (Coupled Enzymatic, Fluorometric)
This protocol is a generalized procedure for measuring NAMPT activity and can be adapted to screen for activators.
Materials and Reagents:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Resorufin-based fluorescent probe
-
This compound (P7C3-A20) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.
-
Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.
-
Prepare a 2X coupling enzyme mix containing NMNAT, ADH, ethanol, and the fluorescent probe in NAMPT Assay Buffer.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Assay Protocol:
-
Add 25 µL of the NAMPT enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding 50 µL of the 2X substrate mix and 2X coupling enzyme mix to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 560/590 nm for resorufin).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without NAMPT) from all readings.
-
Plot the fluorescence intensity against the logarithm of the activator concentration and fit the data to a suitable equation to determine the EC50 value.
-
Measurement of Intracellular NAD+ Levels (HPLC-Based Method)
This protocol outlines a highly quantitative method for determining NAD+ levels in cells and tissues using reverse-phase high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Perchloric acid (HClO4)
-
Potassium phosphate dibasic (K2HPO4)
-
Potassium phosphate monobasic (KH2PO4)
-
Methanol (HPLC grade)
-
NAD+ standard
-
0.22 µm filters
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation (from cultured cells):
-
Grow cells in a 6-well plate and treat with this compound or vehicle.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 0.3-0.5 mL of ice-cold 0.6 M HClO4 to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by adding an appropriate volume of 3 M K2HPO4.
-
Centrifuge to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Prepare NAD+ standard solutions of known concentrations (e.g., 0.2, 0.5, 1.0, and 2.0 µM) in phosphate buffer.
-
Inject 50-100 µL of the prepared samples and standards into the HPLC system.
-
Use a C18 reverse-phase column.
-
A typical mobile phase consists of a gradient of phosphate buffer (Buffer A) and methanol (Buffer B). An example gradient:
-
0-5 min: 100% Buffer A
-
5-6 min: Linear gradient to 95% A / 5% B
-
6-11 min: 95% A / 5% B
-
11-13 min: Linear gradient to 85% A / 15% B
-
13-23 min: 85% A / 15% B
-
24-30 min: Return to 100% A
-
-
Set the flow rate to 1 mL/min and detect NAD+ by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the NAD+ standards against their concentrations.
-
Determine the NAD+ concentration in the samples from the standard curve.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate, typically measured from parallel wells using a BCA or Bradford assay.
-
Morris Water Maze for Spatial Learning and Memory in Mice
This protocol describes the Morris water maze (MWM) test to assess hippocampal-dependent spatial learning and memory.
Equipment and Setup:
-
A circular pool (90-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room, visible from the pool.
-
A video tracking system to record and analyze the mouse's swim path.
-
Water temperature maintained at 22-25°C.
Procedure:
-
Acclimation:
-
Handle the mice for several days before the experiment to reduce stress.
-
Allow mice to acclimate to the testing room for at least 30 minutes before each session.
-
-
Training Phase (Acquisition):
-
This phase typically lasts for 4-6 consecutive days, with 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall of the pool at one of four quasi-random start locations.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Remove the mouse, dry it with a towel, and place it in a holding cage under a warming lamp before the next trial. The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, perform a single probe trial.
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start location, opposite to where the platform was located.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency (time to find the platform) and swim distance across training trials. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant (spending more time there compared to other quadrants) indicates good spatial memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound (P7C3-A20) represents a compelling therapeutic strategy for age-related diseases by targeting the fundamental process of NAD+ metabolism. Its well-defined mechanism of action, oral bioavailability, and promising preclinical efficacy and safety profile make it a valuable tool for researchers and a potential candidate for further drug development. This technical guide provides a foundational resource for scientists working with or interested in exploring the therapeutic potential of this compound. As research progresses, further elucidation of its long-term effects and translation into clinical settings will be of paramount importance.
References
Methodological & Application
Nampt Activator-4: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for Nam-pt activator-4, a positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT). These guidelines are intended for researchers, scientists, and drug development professionals investigating the modulation of NAD+ biosynthesis and its therapeutic potential.
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the primary source of this crucial molecule in mammals.[2] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] Nampt activator-4 is a potent N-PAM of NAMPT, enhancing the enzyme's activity and thereby increasing intracellular NAD+ levels.[4] Its ability to boost NAD+ makes it a valuable tool for research in aging, metabolic disorders, and neurodegenerative diseases.
Mechanism of Action
This compound functions as a positive allosteric modulator of the NAMPT enzyme. It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency. This leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor of NAD+.
Signaling Pathway
The primary signaling pathway influenced by this compound is the NAD+ salvage pathway. By activating NAMPT, it directly increases the production of NMN, which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).
References
Application Notes and Protocols for the Use of Nampt Activator-4 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, "Nampt activator-4" is not a publicly documented specific chemical entity. The following application notes and protocols are based on the established principles and methodologies for working with well-characterized Nampt (Nicotinamide Phosphoribosyltransferase) activators, such as the P7C3 series and SBI-797812.[1][2][3][4][5] Researchers must empirically determine the optimal conditions, including concentration and incubation times, for their specific molecule, designated here as this compound.
Introduction: The Role of Nampt in Cellular Metabolism
Nicotinamide Phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammalian cells. This pathway is the primary route for maintaining cellular NAD+ pools. NAD+ is a critical coenzyme essential for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. NAD+-dependent enzymes, such as sirtuins and Poly(ADP-ribose) polymerases (PARPs), play vital roles in regulating cellular health and longevity.
The depletion of NAD+ is associated with aging and various pathological conditions, including neurodegenerative diseases. Small molecule activators of Nampt offer a promising therapeutic strategy to boost intracellular NAD+ levels, thereby enhancing the activity of NAD+-dependent enzymes and promoting cellular resilience. Nampt activators like SBI-797812 have been shown to turn Nampt into a "super catalyst," more efficiently generating the NAD+ precursor, nicotinamide mononucleotide (NMN). These compounds are valuable tools for studying NAD+ metabolism and for the preclinical development of novel therapeutics.
Mechanism of Action of Nampt Activators
Nampt activators function by binding to the Nampt enzyme, enhancing its catalytic activity. This leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN. NMN is then rapidly converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). The resulting elevation in intracellular NAD+ levels enhances the activity of NAD+-dependent enzymes, most notably sirtuins (e.g., SIRT1), which deacetylate a wide range of protein targets to regulate gene expression, metabolism, and stress responses.
Figure 1. Simplified signaling pathway of Nampt activation.
Data Presentation: Efficacy of Known Nampt Activators
The following tables summarize quantitative data for well-characterized Nampt activators. This information can serve as a reference for designing initial dose-response experiments for this compound.
Table 1: In Vitro Efficacy of Nampt Activators
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| SBI-797812 | A549 (Human Lung Carcinoma) | 0.4 - 10 µM | 4 hours | Dose-dependent increase in NMN and NAD+ levels. | |
| SBI-797812 | Human or Mouse Primary Myotubes | 10 µM | 4 hours | Increased NMN and NAD+ levels. | |
| P7C3 | U2OS (Human Osteosarcoma) | Not specified | Not specified | Protects against doxorubicin-mediated toxicity by enhancing NAD+ salvage. | |
| NAT Activators | HepG2 (Human Liver Carcinoma) | 10 µM | 2 - 4 hours | Significantly increased cellular NAD+ levels. |
| Nampt activator-3 | Cultured Cells | Not specified | Not specified | Effectively protects cells from FK866 (Nampt inhibitor)-mediated toxicity. | |
Table 2: Biochemical Activity of Nampt Activators
| Compound | Assay Type | EC₅₀ | Notes | Reference |
|---|---|---|---|---|
| SBI-797812 | Recombinant Human Nampt | ~0.37 µM | Shifts reaction equilibrium towards NMN formation. | |
| Nampt activator-1 | Biochemical Assay | 3.3 - 3.7 µM | Potent activator of Nampt enzyme. | |
| Nampt activator-2 | Biochemical Assay | 0.023 µM | Potent activator of Nampt enzyme. |
| Nampt activator-8 | Biochemical Assay | < 0.5 µM | Potent activator of Nampt enzyme. | |
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: Small molecule activators are typically supplied as a lyophilized powder. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Before each use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Protocol: Cell Viability and Cytotoxicity Assay
This protocol is essential to determine the optimal non-toxic concentration range of this compound for your specific cell line. Assays like MTT, XTT, or CCK-8, which measure metabolic activity, are commonly used.
Figure 2. Workflow for a typical cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells per well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24 to 72 hours).
-
Assay: Add the viability reagent (e.g., 10 µL of CCK-8 solution per 100 µL of medium) to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
Protocol: Measurement of Intracellular NAD+ Levels
Measuring the change in NAD+ concentration is the most direct method to confirm the activity of a Nampt activator. This can be achieved using various methods, including enzymatic cycling assays or HPLC.
Figure 3. General workflow for measuring intracellular NAD+ levels.
Detailed Methodology (Using an Enzymatic Cycling Assay Kit):
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with a non-toxic concentration of this compound (determined from the viability assay) for a specified time (e.g., 4, 8, or 24 hours).
-
Harvesting and Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of an ice-cold NAD+ extraction buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Extraction: Vortex the lysate and incubate as recommended by the extraction protocol (e.g., on ice or at -80°C). Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Assay: Transfer the supernatant to a new tube. Measure NAD+ levels using a commercial enzymatic cycling assay kit according to the manufacturer's instructions. This typically involves adding the sample to a reaction mixture and measuring the resulting colorimetric or fluorescent signal over time.
-
Normalization: Use a portion of the initial cell lysate to determine the total protein concentration with a BCA or Bradford assay.
-
Analysis: Generate a standard curve using the provided NAD+ standards. Calculate the NAD+ concentration in your samples and normalize it to the protein concentration (e.g., pmol NAD+/µg protein).
Protocol: Western Blot Analysis for Downstream Targets
Western blotting can be used to assess the activation of downstream NAD+-dependent enzymes, such as SIRT1. An increase in SIRT1 activity can be inferred by measuring the deacetylation of its known substrates, such as p53 or PGC-1α.
Detailed Methodology:
-
Protein Extraction: Treat cells with this compound as described previously. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your targets (e.g., anti-acetylated-p53 (Lys382), anti-total p53, anti-SIRT1) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control. A decrease in the acetylated-p53 to total-p53 ratio would indicate an increase in SIRT1 activity.
References
- 1. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 2. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with Nampt Activator-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway, playing a critical role in cellular metabolism and energy homeostasis. Dysregulation of NAMPT activity has been implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Small molecule activators of NAMPT offer a promising therapeutic strategy to boost NAD+ levels and ameliorate disease-related phenotypes.
Nampt activator-4 is a potent positive allosteric modulator (N-PAM) of NAMPT with an EC50 of 0.058 μM.[1] As a positive allosteric modulator, this compound enhances the enzyme's activity, leading to increased production of nicotinamide mononucleotide (NMN), a key NAD+ precursor.[2][3][4] These application notes provide a comprehensive overview of the available data for this compound and a generalized protocol for conducting in vivo studies to evaluate its efficacy.
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Target | Nicotinamide phosphoribosyltransferase (NAMPT) | [1] |
| Mechanism of Action | Positive Allosteric Modulator (N-PAM) | |
| EC50 | 0.058 μM |
Table 2: Representative In Vivo Study Parameters for NAMPT Activators
| Compound | Animal Model | Dosage Range | Administration Route | Key Findings | Reference |
| NAT | C57BL/6J mice (Chemotherapy-induced peripheral neuropathy model) | 3, 10, 30 mg/kg (daily) | Intraperitoneal (i.p.) | Exhibited strong neuroprotective efficacy. | |
| SBI-797812 | Mice | 20 mg/kg | Intraperitoneal (i.p.) | Elevated liver NAD+ levels. | |
| Compound [II] (N-PAM) | Mice (Pharmacokinetic study) | 30 mg/kg (single dose) | Oral (p.o.) | Maximal plasma concentration of 3.2 μM. |
Note: The information in Table 2 is provided as a reference from studies on other NAMPT activators. Specific dosage and administration for this compound will require empirical determination.
Signaling Pathway
Activation of NAMPT by this compound enhances the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). NMN is then converted to nicotinamide adenine dinucleotide (NAD+) by nicotinamide mononucleotide adenylyltransferase (NMNAT). Increased NAD+ levels can modulate the activity of various downstream effectors, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes such as DNA repair, mitochondrial function, and inflammation.
Experimental Protocols
Important Note: The following protocols are generalized based on studies with other NAMPT activators. It is crucial to perform dose-finding and toxicity studies for this compound to determine the optimal and safe dosage for your specific animal model and disease context.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. The concentration will depend on the final desired dosing concentration and the volume to be administered. For example, a 10 mg/mL stock solution.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication may be used if necessary.
-
-
Dosing Solution Formulation:
-
A common vehicle for in vivo administration of small molecules is a mixture of PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the final dosing solution:
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution (e.g., for a 1 mg/mL final concentration, add 100 µL of a 10 mg/mL stock).
-
Add the appropriate volume of PEG300 and Tween 80. Vortex thoroughly to mix.
-
Add the sterile saline or PBS to the final volume. Vortex again to ensure a homogenous suspension.
-
-
Prepare the dosing solution fresh on the day of administration.
-
-
Vehicle Control:
-
Prepare a vehicle control solution using the same formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) but without the this compound.
-
In Vivo Efficacy Study in a Mouse Model
Animal Model:
-
Select an appropriate mouse model for the disease of interest (e.g., a model of neurodegeneration, metabolic disease, or a tumor xenograft model).
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Design:
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.
-
Dosing:
-
Administer this compound or vehicle control via the chosen route. Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.
-
The dosing frequency will depend on the pharmacokinetic properties of the compound and the experimental design (e.g., once daily, twice daily).
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Measure disease-specific parameters at regular intervals (e.g., tumor volume in a cancer model, behavioral tests in a neurodegeneration model).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Collect tissues of interest for pharmacodynamic analysis (e.g., measuring NAD+ levels), histological analysis, and other relevant biomarker assays.
-
Conclusion
This compound is a promising small molecule for the therapeutic modulation of NAD+ metabolism. The protocols and data presented here provide a framework for designing and executing robust in vivo efficacy studies. Careful consideration of the experimental model, dose, administration route, and relevant endpoints will be critical for elucidating the therapeutic potential of this compound. Further research is warranted to establish a comprehensive in vivo profile for this compound.
References
Application Notes and Protocols: Nampt Activator-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nampt activator-4 (CAS: 2847156-05-0) is a potent positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By enhancing NAMPT activity, this compound serves as a valuable research tool for investigating the roles of NAD+ metabolism in various physiological and pathological processes, including aging, neurodegenerative diseases, and metabolic disorders. These application notes provide an overview of this compound, its mechanism of action, and protocols for its preparation and use in in vitro studies.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2847156-05-0 | [1][2][3][4] |
| Mechanism of Action | Positive Allosteric Modulator of NAMPT | [1] |
| EC₅₀ | 0.058 µM for NAMPT | |
| Molecular Formula | C₂₄H₂₈N₄O₄S | |
| Molecular Weight | 468.57 g/mol |
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of the NAMPT enzyme. NAMPT is a critical enzyme in the NAD+ salvage pathway, which recycles nicotinamide (NAM) back into nicotinamide mononucleotide (NMN), a direct precursor to NAD+. By binding to an allosteric site on the NAMPT enzyme, this compound enhances its catalytic activity, leading to increased production of NMN and subsequently, a rise in intracellular NAD+ levels.
The elevation of NAD+ levels can have profound effects on cellular function. NAD+ is a crucial coenzyme for a variety of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cellular stress responses.
References
Application Notes and Protocols for Measuring Nampt Activation with Nampt Activator-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme in cellular redox reactions and a substrate for various enzymes involved in critical cellular processes, including metabolism, DNA repair, and signaling.[2][3] Due to its central role, modulating Nampt activity has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][4]
Nampt activator-4 is a positive allosteric modulator (N-PAM) of Nampt. It enhances the enzymatic activity of Nampt, leading to an increase in cellular NAD+ levels. These application notes provide detailed protocols for measuring the activation of Nampt by this compound, both in vitro and in a cellular context.
Signaling Pathway Overview: The NAD+ Salvage Pathway
Nampt catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). This salvage pathway is the primary source of NAD+ in mammalian cells. This compound binds to an allosteric site on the Nampt enzyme, enhancing its catalytic efficiency.
References
Application of Nampt Activator-4 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nampt activator-4 is a potent, cell-permeable positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, this compound serves as a valuable tool for investigating the multifaceted roles of NAD+ in cellular metabolism, signaling, and the pathophysiology of various metabolic diseases.[1]
Mechanism of Action: this compound binds to an allosteric site on the NAMPT enzyme, inducing a conformational change that enhances its catalytic efficiency.[2][3] This leads to an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[3] The resulting elevation in intracellular NAD+ levels subsequently activates NAD+-dependent enzymes, most notably the sirtuin family of deacetylases (e.g., SIRT1, SIRT3), which play crucial roles in regulating metabolic processes, stress resistance, and longevity.[4]
Applications in Metabolic Research:
-
Studying NAD+ Homeostasis: this compound provides a means to acutely elevate intracellular NAD+ levels, allowing researchers to study the downstream consequences of enhanced NAD+ availability on various metabolic pathways.
-
Investigating Sirtuin-Mediated Signaling: By increasing the substrate for sirtuins, this compound can be used to probe the roles of these deacetylases in metabolic regulation, including insulin sensitivity, mitochondrial function, and lipid metabolism.
-
Metabolic Disease Modeling: In cellular and animal models of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, where NAD+ levels are often compromised, this compound can be employed to explore the therapeutic potential of restoring NAD+ homeostasis.
-
Neuroprotection and Aging Research: Given the decline of NAD+ levels in aging and neurodegenerative diseases, this compound is a valuable tool to investigate the protective effects of NAD+ augmentation on neuronal function and to explore potential anti-aging strategies.
Data Presentation
In Vitro Activity of this compound and Related N-PAMs
| Compound | NAMPT Activation (EC50, μM) | Maximum Fold Activation of NAMPT | Cellular NAD+ Increase (Fold Change) | Reference |
| This compound | 0.058 | ~5 | ~1.88 (in THP-1 cells) | |
| N-PAM Compound X | 0.12 | ~4.5 | ~1.75 (in THP-1 cells) | |
| N-PAM Compound Y | 0.08 | ~5.2 | ~1.95 (in THP-1 cells) |
Effects of a Representative NAMPT Activator (NAT-5r) on Cellular NAD+ Levels
| Cell Line | Treatment | NAD+ Level (pmol/10^6 cells) | Fold Change vs. Control | Reference |
| HepG2 | Control (DMSO) | 150 ± 15 | 1.0 | |
| HepG2 | NAT-5r (3 µM, 4h) | 225 ± 20 | 1.5 | |
| HepG2 | NMN (300 µM, 4h) | 210 ± 18 | 1.4 | |
| HepG2 | NR (1 mM, 4h) | 240 ± 22 | 1.6 |
Experimental Protocols
In Vitro NAMPT Enzymatic Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of recombinant NAMPT in the presence of an activator.
Materials:
-
Recombinant human NAMPT enzyme
-
This compound
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of the recombinant NAMPT enzyme solution.
-
Add 25 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.
-
Prepare a coupling enzyme master mix containing NMNAT, ADH, and ethanol in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate master mix and 50 µL of the coupling enzyme mix to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 340/460 nm. The fluorescence of NADH is proportional to the NAMPT activity.
-
Data Analysis: Subtract the background fluorescence (wells without NAMPT) from all readings. Plot the fluorescence intensity against the logarithm of the activator concentration and fit the data to a dose-response curve to determine the EC50 value.
Measurement of Intracellular NAD+ Levels
This protocol outlines a method to quantify intracellular NAD+ levels in cultured cells treated with this compound using a commercially available NAD/NADH assay kit.
Materials:
-
Cultured cells (e.g., HepG2, HEK293)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
NAD/NADH Assay Kit (e.g., luminescence or fluorescence-based)
-
96-well white or black microplate (depending on the assay kit)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 4-24 hours).
-
After treatment, remove the culture medium and wash the cells once with PBS.
-
Lyse the cells according to the protocol provided with the NAD/NADH assay kit. This typically involves adding a specific lysis buffer.
-
Follow the kit's instructions to measure the total NAD+ and NADH levels. This usually involves an enzymatic cycling reaction that generates a detectable signal (luminescence or fluorescence).
-
Read the signal on a plate reader.
-
Data Analysis: Normalize the signal to the cell number or protein concentration. Calculate the fold change in NAD+ levels in treated cells compared to the vehicle control.
Seahorse XF Analyzer Assay for Cellular Respiration
This protocol measures the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Materials:
-
Cultured cells
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine for Mito Stress Test)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay.
-
Data Analysis: The Seahorse software will calculate OCR and ECAR. Normalize the data to cell number or protein concentration. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in response to this compound treatment.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for investigating this compound.
References
Application Notes and Protocols for Nampt Activator-4 in Mitochondrial Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide. NAD+ is a critical coenzyme for a multitude of cellular processes, including mitochondrial energy metabolism, DNA repair, and signaling.[1] The activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1 and SIRT3), is crucial for maintaining mitochondrial health and biogenesis.[2][3] As such, Nampt is a key regulator of mitochondrial function.
Nampt activator-4 is a positive allosteric modulator (N-PAM) of Nampt with an EC50 of 0.058 μM.[4] It enhances the enzymatic activity of Nampt, leading to increased intracellular levels of NAD+. This, in turn, can stimulate mitochondrial biogenesis and improve mitochondrial respiratory capacity, making this compound a valuable tool for studying mitochondrial function and for the development of therapeutics targeting age-related and metabolic diseases. A well-characterized compound with a similar mechanism of action is SBI-797812, which has been shown to increase intracellular NMN and NAD+ levels in cultured cells and in vivo.[5]
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in cell culture, and methods for assessing its effects on mitochondrial function.
Mechanism of Action
This compound acts as a positive allosteric modulator by binding to a "rear channel" of the Nampt enzyme. This binding induces a conformational change that enhances the enzyme's catalytic efficiency. The proposed mechanisms for this activation include:
-
Shifting the reaction equilibrium: It favors the formation of nicotinamide mononucleotide (NMN), the product of the Nampt-catalyzed reaction.
-
Increased affinity for ATP: Activation of Nampt requires ATP, and the activator increases the enzyme's affinity for this substrate.
-
Stabilization of the phosphorylated enzyme: It stabilizes the phosphorylated form of Nampt at Histidine 247, a key step in the catalytic cycle.
-
Blunting feedback inhibition: Nampt is naturally inhibited by its downstream product, NAD+. The activator mitigates this feedback inhibition, allowing for sustained NMN and NAD+ production.
The resulting increase in intracellular NAD+ levels enhances the activity of NAD+-dependent enzymes like SIRT1. Activated SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This signaling cascade leads to the increased expression of mitochondrial genes and enhanced mitochondrial function.
Caption: this compound Signaling Pathway.
Quantitative Data
The following tables summarize quantitative data for the effects of Nampt activators from published studies. SBI-797812 is used as a representative Nampt activator.
Table 1: In Vitro Activity of Nampt Activator SBI-797812
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |
| EC50 (Nampt activation) | - | 0.37 ± 0.06 μM | 1 hour | 2.1-fold max stimulation | |
| NMN Levels | A549 | 0.4 μM | 4 hours | 2.7-fold increase | |
| A549 | 2 μM | 4 hours | 6.1-fold increase | ||
| A549 | 10 μM | 4 hours | 16.7-fold increase | ||
| NAD+ Levels | A549 | 0.4 μM | 4 hours | 1.5-fold increase | |
| A549 | 2 μM | 4 hours | 1.7-fold increase | ||
| A549 | 10 μM | 4 hours | 2.2-fold increase | ||
| Human Primary Myotubes | 10 μM | 4 hours | Significant increase |
Table 2: In Vivo Activity of Nampt Activator SBI-797812
| Parameter | Animal Model | Dosage | Time Point | Result | Reference |
| NAD+ Levels (Liver) | Mouse | 20 mg/kg (i.p.) | 2 hours post-dose | Significant increase |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts, A549 lung carcinoma, or primary cells)
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a desired density in cell culture plates or flasks and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting the stock in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 10 μM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C with 5% CO2.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., NAD+ measurement, mitochondrial respiration assay, Western blotting). For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation.
Caption: Cell Treatment Workflow.
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol describes a method for measuring intracellular NAD+ levels using a commercially available enzymatic cycling assay kit.
Materials:
-
Treated and control cells from Protocol 1
-
NAD+/NADH Assay Kit (e.g., from Abcam or AAT Bioquest)
-
PBS
-
NAD/NADH Extraction Buffer
-
96-well plate (white or black, depending on the kit)
-
Plate reader
Procedure:
-
Cell Lysis: Harvest approximately 2 x 10^5 cells per sample. Wash the cell pellet with cold PBS and resuspend in 400 µL of NAD/NADH Extraction Buffer.
-
Extraction: Homogenize the cells and then perform two freeze-thaw cycles (20 minutes on dry ice followed by 10 minutes at room temperature).
-
Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a clean tube. This is the total NAD+ and NADH extract. To measure NAD+ specifically, decompose NADH by heating the samples at 60°C for 30 minutes. Cool on ice.
-
Assay: Prepare the reaction mix according to the manufacturer's instructions. Add the prepared samples and NAD+ standards to a 96-well plate. Add the reaction mix to each well.
-
Measurement: Incubate the plate at room temperature for 15-60 minutes, protected from light. Measure the absorbance or fluorescence using a plate reader at the wavelength specified in the kit's protocol.
-
Calculation: Calculate the NAD+ concentration in each sample based on the standard curve. Normalize the values to the protein concentration of the initial cell lysate.
Protocol 3: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of cellular oxygen consumption rate (OCR) to assess mitochondrial function using a Seahorse XF Analyzer.
Materials:
-
Treated and control cells from Protocol 1, seeded in a Seahorse XF cell culture plate
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF cell culture plate and treat with this compound as described in Protocol 1.
-
Assay Medium Preparation: On the day of the assay, prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the treatment medium, wash the cells twice with the prepared assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Drug Loading: Prepare solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium and load them into the designated ports of the sensor cartridge.
-
Mito Stress Test: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. This will sequentially inject the drugs to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software. Normalize the data to cell number or protein content per well.
References
- 1. benchchem.com [benchchem.com]
- 2. NAMPT regulates mitochondria biogenesis via NAD metabolism and calcium binding proteins during skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nampt Activator-4 in Neuroblastoma Cell Lines
For Research Use Only.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1][2][3] NAD+ is an essential coenzyme for a vast array of cellular functions, including energy metabolism, DNA repair, and signaling.[4] In the context of neurodegenerative diseases, a decline in NAD+ levels has been observed, and agents that boost NAD+ have shown neuroprotective benefits.[1] While many cancer therapies focus on inhibiting NAMPT due to the high metabolic demand of tumor cells, NAMPT activators are being explored for their potential in neuroprotection. This document provides detailed protocols for the application of a hypothetical NAMPT activator, "Nampt activator-4," in neuroblastoma cell lines to study its effects on cellular metabolism and viability. While some studies indicate that NAMPT activators do not affect the viability of neuroblastoma cell lines like SH-SY5Y at certain concentrations, these protocols will enable researchers to thoroughly investigate the dose-dependent effects and mechanism of action of such compounds.
Mechanism of Action
This compound is presumed to be a small molecule that allosterically binds to the NAMPT enzyme, enhancing its catalytic activity. This leads to an increased rate of conversion of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then rapidly converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting elevation in intracellular NAD+ levels can influence various downstream cellular processes, including energy metabolism and the activity of NAD+-dependent enzymes such as sirtuins and PARPs.
Data Presentation
The following tables present hypothetical data illustrating the expected outcomes of treating a neuroblastoma cell line (e.g., SH-SY5Y) with this compound.
Table 1: Effect of this compound on Neuroblastoma Cell Viability (SH-SY5Y)
| Concentration (µM) | Cell Viability (% of Control) at 48h |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 102 ± 5.1 |
| 1 | 105 ± 3.9 |
| 10 | 99 ± 4.8 |
| 50 | 95 ± 6.2 |
Table 2: Intracellular NAD+/NADH Ratio in SH-SY5Y Cells Treated with this compound for 24h
| Concentration (µM) | NAD+ Level (pmol/10^6 cells) | NADH Level (pmol/10^6 cells) | NAD+/NADH Ratio |
| 0 (Vehicle) | 250 ± 20 | 50 ± 5 | 5.0 |
| 1 | 350 ± 25 | 52 ± 4 | 6.7 |
| 10 | 450 ± 30 | 55 ± 6 | 8.2 |
Table 3: Cellular ATP Levels in SH-SY5Y Cells Treated with this compound for 24h
| Concentration (µM) | ATP Level (% of Control) |
| 0 (Vehicle) | 100 ± 7.2 |
| 1 | 115 ± 8.1 |
| 10 | 125 ± 9.5 |
Experimental Protocols
Protocol 1: Neuroblastoma Cell Culture and Maintenance
This protocol provides a general procedure for the culture of neuroblastoma cell lines such as SH-SY5Y.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments.
Protocol 2: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 3: Cell Viability Assay
This protocol describes how to determine the effect of this compound on cell viability using a luminescence-based assay.
Materials:
-
Neuroblastoma cells
-
Complete growth medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Add the diluted this compound solutions to the respective wells. Include wells with DMSO-treated cells as a vehicle control and untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration to determine any effect on cell viability.
Protocol 4: Cellular NAD+/NADH Quantification Assay
This protocol outlines the measurement of intracellular NAD+ and NADH levels following treatment with this compound.
Materials:
-
Neuroblastoma cells
-
Complete growth medium
-
6-well or 12-well tissue culture plates
-
This compound stock solution (10 mM)
-
Phosphate-Buffered Saline (PBS)
-
NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)
-
Luminometer
Procedure:
-
Seed cells in a 12-well plate at a density that allows them to reach ~80% confluency at the time of harvest. Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for 24 hours.
-
Following treatment, harvest the cells by trypsinization and centrifugation.
-
Extract NAD+ and NADH from the cell pellets according to the instructions provided with the NAD+/NADH assay kit. This typically involves lysis and a heating step to differentiate between the oxidized and reduced forms.
-
Perform the colorimetric or fluorometric assay as described in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the intracellular concentrations of NAD+ and NADH and determine the NAD+/NADH ratio.
Visualizations
Caption: Signaling pathway of NAMPT activation by this compound.
Caption: Experimental workflow for cell-based assays with this compound.
References
- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Nampt activator-4 not increasing NAD+ levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the use of Nampt activator-4, particularly when no increase in NAD+ levels is observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (N-PAM) of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN).[2][3][4] As an N-PAM, this compound binds to a site on the NAMPT enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.[5] This leads to more efficient conversion of NAM to NMN, thereby boosting intracellular NAD+ levels.
Q2: I treated my cells with this compound, but I don't see an increase in NAD+ levels. What are the possible reasons?
Several factors, spanning from experimental protocol to cellular context, can lead to a lack of response. The primary areas to investigate are:
-
Reagent Integrity: The compound may have degraded.
-
Experimental Protocol: Suboptimal concentration, incubation time, or handling.
-
Cellular Factors: The specific cell line's metabolic wiring, basal NAD+ levels, or expression of NAMPT.
-
Assay Performance: Issues with the NAD+ quantification method itself.
Q3: How can I be sure my this compound compound is active?
Proper storage is critical. Store the compound as recommended by the manufacturer, typically desiccated and at a low temperature. Avoid repeated freeze-thaw cycles of stock solutions. If degradation is suspected, it is best to use a fresh, unopened vial of the compound or purchase a new batch.
Q4: What are the optimal concentration and incubation time for this compound?
The effective concentration and time can vary significantly between cell lines. This compound has a reported EC50 of 0.058 µM in biochemical assays. However, the optimal cellular concentration may be different.
-
Concentration: Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the point of maximum NAD+ increase.
Q5: Could my choice of cell line be the problem?
Yes, cell line variability is a significant factor.
-
Pathway Dependence: Some cell lines may not rely heavily on the NAMPT-mediated salvage pathway for NAD+ synthesis. They might preferentially use the Preiss-Handler pathway (from nicotinic acid) or the de novo pathway (from tryptophan). If the salvage pathway is not dominant, activating NAMPT will have a minimal effect.
-
NAMPT Expression: Cell lines with low endogenous expression of NAMPT may show a blunted response to an activator.
-
Basal NAD+ Levels: If a cell line has very high basal NAD+ levels, feedback inhibition mechanisms may counteract the effect of the activator.
Q6: How can I troubleshoot my NAD+/NADH measurement assay?
Commercial NAD+/NADH assays are common but can be prone to error.
-
Kit Expiration: Do not use expired kits or mix components from different kit lots.
-
Standard Curve: Ensure your standard curve is linear and that your sample readings fall within this linear range. If sample concentrations are too low, you may need to increase the amount of cell lysate used.
-
Sample Preparation: Inaccurate sample handling during extraction is a major source of error. NAD+ is unstable under basic conditions, while NADH is unstable under acidic conditions. Follow the extraction protocol precisely to ensure accurate measurements.
-
Interfering Substances: Components in your cell lysis buffer or culture medium could interfere with the assay's enzymatic reactions. Run a control with lysis buffer alone to check for background signal.
Troubleshooting Guide
If you are not observing an increase in NAD+ levels after treatment with this compound, follow this systematic troubleshooting workflow.
Troubleshooting Workflow Diagram
Caption: A step-by-step decision tree for troubleshooting experiments.
Data Summary Tables
Table 1: Recommended Starting Parameters for Cellular Experiments
| Parameter | Recommendation | Rationale |
|---|---|---|
| Cell Seeding Density | 30-50% confluency at time of treatment | Ensures cells are in a healthy, proliferative state and avoids artifacts from over-confluency. |
| This compound Conc. | Perform dose-response (0.1 µM - 10 µM) | The optimal concentration is highly cell-type dependent. |
| Incubation Time | Perform time-course (4h, 8h, 12h, 24h) | NAD+ levels can be dynamic; this identifies the peak response time. |
| Vehicle Control | DMSO (at the same final % as drug) | Essential for confirming that the observed effect is from the compound, not the solvent. |
| Positive Control | NMN (Nicotinamide Mononucleotide) | Use a direct precursor of NAD+ to confirm the cell line can increase NAD+ levels. |
Table 2: Troubleshooting Summary
| Observation | Potential Cause | Recommended Action |
|---|---|---|
| No NAD+ increase at any concentration | 1. Inactive compound.2. Cell line is not dependent on the NAMPT pathway.3. Flawed NAD+ assay. | 1. Use a new vial of the compound.2. Test a different cell line (e.g., A549).3. Validate assay with NAD+ standards. |
| High variability between replicates | 1. Inconsistent cell numbers.2. Pipetting errors during assay.3. Incomplete cell lysis. | 1. Normalize NAD+ levels to protein concentration.2. Use a multichannel pipette for reagent addition.3. Ensure complete lysis by visual inspection or by using a robust lysis buffer. |
| NAD+ levels decrease with treatment | 1. Cellular toxicity at high concentrations.2. Off-target effects. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the NAD+ assay.2. Lower the concentration of this compound. |
Experimental Protocols & Visualizations
NAD+ Salvage Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the modulatory role of this compound.
Caption: The NAMPT-mediated NAD+ salvage pathway.
Protocol 1: General Workflow for Cell Treatment and NAD+ Measurement
This protocol outlines the key steps from cell culture to data analysis.
Caption: Standard workflow for assessing this compound efficacy.
Protocol 2: Intracellular NAD+ Quantification
This is a generalized procedure for using a commercial bioluminescent NAD+ assay kit. Always refer to the specific manufacturer's protocol for exact volumes and incubation times.
-
Cell Culture and Treatment:
-
Seed cells in a white, clear-bottom 96-well plate at a predetermined density.
-
Incubate for 24 hours to allow for adherence.
-
Treat cells with the desired range of this compound concentrations, including a vehicle control (e.g., DMSO).
-
Incubate for the optimized duration.
-
-
Sample Preparation (Lysis):
-
After incubation, remove the culture medium.
-
To measure total NAD+ and NADH, perform lysis according to the kit's instructions. This typically involves adding a specific lysis/extraction buffer directly to the wells.
-
Mix thoroughly on an orbital shaker for 5 minutes to ensure complete cell lysis.
-
-
NAD+ Detection:
-
Prepare the NAD+ detection reagent as specified by the manufacturer. This reagent usually contains enzymes that cycle NAD+ and NADH, ultimately producing a signal (e.g., luciferin for luminescence).
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 10-60 minutes to allow the signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Prepare a standard curve using the provided NAD+ standard.
-
Calculate the concentration of NAD+ in each sample based on the standard curve.
-
Normalize the results to the protein concentration of a parallel well or to cell count to account for differences in cell number.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Nampt Activator-4 In Vitro
Welcome to the technical support center for Nampt activator-4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro concentration of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (N-PAM) of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] It binds to an allosteric site on the NAMPT enzyme, distinct from the active site, inducing a conformational change that enhances its catalytic activity.[2][4] This results in an increased rate of conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis, ultimately leading to elevated intracellular NAD+ levels. The reported EC50 for this compound is 0.058 μM.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint being measured. Based on its EC50 of 0.058 µM and general guidance for similar novel activators, a logical starting point for a dose-response experiment would be to cover a broad range around this value.
| Parameter | Recommended Range | Notes |
| Initial Dose-Response Range | 1 nM - 10 µM | This range brackets the reported EC50 and allows for the identification of a dose-dependent effect. |
| Follow-up Optimization Range | 10 nM - 1 µM | Once an initial effect is observed, a narrower range can be used to pinpoint the optimal concentration. |
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model and assay conditions.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the activity of this compound.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | This compound is readily soluble in DMSO. |
| Stock Solution Concentration | 10 mM | Preparing a high-concentration stock allows for minimal final solvent concentration in the culture medium. |
| Storage of Stock Solution | Aliquot and store at -80°C for long-term (up to 1 year) or -20°C for short-term (up to 1 month). | Avoid repeated freeze-thaw cycles which can degrade the compound. |
| Final DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. Ensure the vehicle control has the same final DMSO concentration. |
Q4: How long should I incubate cells with this compound?
The effects of NAMPT activation are mediated by the downstream consequences of increased NAD+ levels, which can take time to manifest.
| Assay Type | Recommended Incubation Time | Rationale |
| NAD+ Level Measurement | 4 - 24 hours | A direct measurement of the target engagement. A time-course experiment is recommended to find the peak effect. |
| Cell Viability/Proliferation Assays | 48 - 96 hours | Phenotypic changes such as cell proliferation often require longer incubation times to become apparent. |
| Gene or Protein Expression Analysis | 24 - 72 hours | The timing will depend on the specific signaling pathway and the kinetics of the target protein's expression. |
Troubleshooting Guide
Issue 1: No observable effect on cellular NAD+ levels or desired phenotype.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a broad dose-response experiment (e.g., 1 nM to 10 µM) to identify the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours for NAD+ levels) to determine the optimal treatment duration. |
| Compound Instability | Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Cell Line-Specific Metabolism | Some cell lines may have alternative NAD+ biosynthesis pathways (e.g., the Preiss-Handler pathway) that could mask the effects of NAMPT activation. Characterize the expression of key enzymes like Nicotinate Phosphoribosyltransferase (NAPRT) in your cell line. |
| Assay Sensitivity | Ensure your NAD+ detection assay is sensitive enough to measure changes. Consider using a commercially available, validated kit. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step | |---|---|---| | Incomplete Compound Solubilization | Ensure the stock solution is fully dissolved in DMSO before preparing dilutions. Sonication may be helpful. | | Inconsistent Cell Seeding | Optimize and maintain a consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy. | | Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | | Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells and compounds. |
Issue 3: Observed cytotoxicity at expected active concentrations.
| Possible Cause | Troubleshooting Step | |---|---|---| | Off-Target Effects | While this compound is designed to be specific, high concentrations can sometimes lead to off-target effects. Correlate the cytotoxic effect with NAD+ level measurements to see if they align with the expected mechanism. | | Solvent Toxicity | Ensure the final DMSO concentration is below 0.1% and is consistent across all treatment and control wells. Run a vehicle-only control to assess solvent toxicity. | | Metabolic Overload | In some cell types, a rapid and substantial increase in NAD+ could potentially disrupt metabolic homeostasis. Perform a more detailed dose-response to find a non-toxic, effective concentration. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an NAD+/NADH Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete cell culture medium. The final concentrations should range from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
NAD+/NADH Measurement: Lyse the cells and measure the intracellular NAD+ and NADH levels using a commercially available NAD+/NADH assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the NAD+/NADH ratio for each concentration and normalize the results to the vehicle control. Plot the normalized values against the log of the concentration to determine the EC50.
Protocol 2: Assessing Cell Viability with this compound
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a multi-day proliferation assay.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium and add them to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add a viability reagent (e.g., resazurin, MTT, or a reagent from a commercial kit like CellTiter-Glo®) to each well and incubate according to the manufacturer's protocol.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells, normalize the data to the vehicle control, and plot the results to assess the impact on cell viability.
Visualizations
Caption: Simplified signaling pathway of NAMPT activation by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for a lack of experimental effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Nampt Activator-4
Disclaimer: Information regarding the specific off-target effects of Nampt activator-4 is not extensively available in the public domain. Therefore, this guide provides a general framework and best practices for researchers to characterize and mitigate potential off-target effects of novel NAMPT activators, using this compound as a representative example. The principles, protocols, and troubleshooting guides presented here are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a positive allosteric modulator (N-PAM) of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] It functions by binding to a "rear channel" of the NAMPT enzyme, distinct from the active site, which enhances the enzyme's catalytic activity.[3][4] This leads to an increase in the production of nicotinamide mononucleotide (NMN), a key precursor to NAD+. This compound has a reported EC50 of 0.058 µM for NAMPT activation.[1]
Q2: What are potential off-target effects and why are they a concern for NAMPT activators?
Off-target effects occur when a compound interacts with unintended biological molecules, such as other enzymes, receptors, or ion channels. These interactions can lead to misleading experimental results, unexpected cellular phenotypes, or toxicity. For a NAMPT activator, off-target effects could confound the interpretation of its role in NAD+ metabolism and its downstream physiological consequences.
Q3: Are there known off-targets for other NAMPT modulators that could be relevant for this compound?
While specific off-target data for this compound is limited, studies on other NAMPT modulators can provide insights. For instance, some NAMPT inhibitors have been shown to have off-target activities. A notable example is KPT-9274, which is a dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4). Although this compound is an activator, its chemical scaffold might share similarities with other small molecules that could lead to interactions with kinases or other protein families. Therefore, comprehensive profiling is crucial.
Q4: How can I begin to assess the potential off-target profile of this compound in my experiments?
A good starting point is to perform a dose-response curve for both the on-target effect (e.g., increased NAD+ levels) and general cell viability in your experimental system. This will help establish a therapeutic window, a concentration range where the desired on-target activity is observed without significant cytotoxicity. Any unexpected cellular effects observed within this window should be further investigated for potential off-target mechanisms.
Q5: What are the recommended experimental approaches to identify specific off-target interactions of this compound?
A multi-pronged approach is recommended, combining computational, biochemical, and cell-based methods.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound by screening it against databases of known protein binding sites.
-
Biochemical Screening: This involves testing the compound against panels of purified proteins. A broad kinase screen is a standard approach, as kinases are a common class of off-targets for small molecules. Other relevant panels could include GPCRs, ion channels, and other metabolic enzymes.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) or proteome-wide mass spectrometry approaches can identify direct protein binding partners of this compound in a cellular context. Phenotypic screening in various cell lines can also reveal unexpected biological activities.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that cannot be fully explained by increased NAD+ levels after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target engagement | 1. Validate On-Target Effect: Confirm that this compound is increasing NAD+ levels in your specific cell model and at the concentration used. 2. Control Experiments: Include a negative control compound with a similar chemical structure to this compound but is inactive against NAMPT, if available. This can help differentiate on-target from off-target effects. 3. Alternative NAMPT Activators: Test other structurally distinct NAMPT activators to see if they replicate the observed phenotype. If the phenotype is unique to this compound, it is more likely to be an off-target effect. 4. Off-Target Screening: Consider performing a broad kinase screen or other relevant biochemical panel to identify potential off-target interactions. |
| Cellular Context-Specific Effects | The downstream consequences of increased NAD+ can be highly dependent on the specific cell type and its metabolic state. The observed phenotype might be a novel downstream effect of NAMPT activation in your system. |
Issue 2: this compound is showing toxicity at concentrations close to its effective dose for NAMPT activation.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity | In some cell types, excessive elevation of NAD+ or alterations in related metabolic pathways could be detrimental. |
| Off-target toxicity | The toxicity may be due to the inhibition or activation of a critical off-target protein. 1. Determine the Therapeutic Window: Carefully perform dose-response curves for both NAMPT activation and cytotoxicity to precisely define the therapeutic window. 2. Investigate Mechanism of Toxicity: Use assays to assess markers of apoptosis, necrosis, or other forms of cell death to understand how the compound is inducing toxicity. 3. Broad Off-Target Profiling: A comprehensive off-target screen is warranted to identify potential toxicity-mediating interactions. |
Data Presentation: Off-Target Screening Data for a Novel NAMPT Activator
The following table provides a template for researchers to organize and present their off-target screening data for a compound like this compound.
| Target Class | Specific Target | Assay Type | Result (e.g., IC50, Ki, % Inhibition @ concentration) | Selectivity Ratio (Off-target IC50 / On-target EC50) | Notes |
| Primary Target | NAMPT | Enzymatic Activity Assay | EC50 = 0.058 µM | - | On-target activity |
| Kinases | e.g., PAK4 | Kinase Activity Assay | > 10 µM | > 172 | Example of a non-interacting kinase |
| e.g., EGFR | Kinase Activity Assay | 5 µM | 86 | Example of a weak off-target interaction | |
| GPCRs | e.g., ADRB2 | Radioligand Binding Assay | > 10 µM | > 172 | |
| Ion Channels | e.g., hERG | Electrophysiology Assay | > 10 µM | > 172 | |
| Other Enzymes | e.g., PARP1 | Enzymatic Activity Assay | > 10 µM | > 172 |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
A common method to assess off-target effects on kinases is through a commercially available kinase panel screening service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Concentration: Select a screening concentration that is significantly higher than the on-target EC50 (e.g., 1 µM or 10 µM) to identify potential off-target interactions.
-
Kinase Panel: Choose a panel that covers a broad representation of the human kinome.
-
Assay Format: The service provider will typically perform radiometric or fluorescence-based assays to measure the ability of this compound to inhibit the activity of each kinase in the panel.
-
Data Analysis: The results are usually provided as the percentage of inhibition of each kinase at the tested concentration. For significant hits (e.g., >50% inhibition), a follow-up IC50 determination is recommended to quantify the potency of the off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the engagement of this compound with NAMPT in intact cells and to identify potential off-target binding partners.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures. The binding of a ligand (like this compound) can stabilize the target protein, leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (NAMPT) remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of NAMPT in the presence of this compound indicates target engagement. A proteome-wide analysis using mass spectrometry can identify other proteins that are stabilized by the compound, revealing potential off-targets.
Visualizations
Caption: Workflow for characterizing off-target effects.
Caption: Simplified NAMPT signaling pathway.
References
Troubleshooting Nampt activator-4 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nampt activator-4. The information is designed to help you address potential issues with the stability of this compound in solution during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (N-PAM) of the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][2] It functions by binding to an allosteric site on the NAMPT enzyme, which enhances its catalytic activity.[3] The primary role of NAMPT is to catalyze the rate-limiting step in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[4][5] By activating NAMPT, this compound increases the cellular production of NMN and subsequently elevates NAD+ levels.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at room temperature in the continental US, though storage conditions may vary in other locations. For long-term storage of stock solutions, it is generally advisable to store them at -20°C or -80°C. For instance, a similar NAMPT activator, SBI-797812, can be stored at -80°C for up to two years and at -20°C for one year. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions for your particular lot of this compound.
Q3: What solvent should I use to prepare a stock solution of this compound?
Q4: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several steps you can take to troubleshoot this problem:
-
Lower the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your experiment.
-
Pre-warm the media: Ensure your cell culture medium or assay buffer is at 37°C before adding the compound.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of the buffer, try adding it to a smaller volume first and then gradually adding more buffer while vortexing.
-
Consider a co-solvent: For challenging compounds, adding a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.
Troubleshooting Guide: Instability of this compound in Solution
This guide addresses common stability issues you might encounter when working with this compound in a solution-based experimental setting.
Issue 1: Loss of Activity Over Time
You may observe a decrease in the expected activity of this compound in your experiments, suggesting potential degradation of the compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Aqueous Solution | Many small molecules are susceptible to hydrolysis in aqueous buffers. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot the stock solution into single-use volumes to minimize the number of times the main stock is thawed. |
| Incorrect Storage of Stock Solution | Storing the DMSO stock solution at an inappropriate temperature can accelerate degradation. For long-term storage, -80°C is generally recommended for small molecules in DMSO. |
| Light Sensitivity | Some compounds are light-sensitive. Store the stock solution and experimental samples in amber vials or protect them from light. |
| pH Instability | The stability of a compound can be pH-dependent. Ensure the pH of your assay buffer is within a stable range for the compound. If you suspect pH-related instability, you can perform a stability study across a range of pH values. |
Issue 2: Inconsistent Experimental Results
You might be experiencing variability in your results between experiments, which could be linked to the instability of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution of Stock | Ensure the compound is fully dissolved in the stock solution. If you observe any precipitate, gently warm the solution or sonicate it briefly. |
| Precipitation in Assay Medium | Visually inspect your experimental wells or tubes for any signs of precipitation (cloudiness or crystals). If precipitation is observed, refer to the troubleshooting steps in FAQ Q4 . |
| Adsorption to Plasticware | Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Consider using low-adhesion microplates or glassware. |
| Interaction with Media Components | Components in your cell culture medium or assay buffer could potentially interact with and degrade the compound. If possible, test the stability of this compound in a simpler buffer system. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Aqueous Buffer
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Perform serial dilutions of the stock solution into your experimental buffer (e.g., cell culture medium) to achieve a range of final concentrations.
-
Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness or crystals). For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.
Protocol 2: Evaluating the Stability of this compound by HPLC
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer at the final working concentration.
-
Immediately quench any potential enzymatic activity and stop degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge the sample to pellet any precipitated proteins or salts and transfer the supernatant to an HPLC vial.
-
-
Incubate Sample:
-
Incubate the remaining solution under your experimental conditions for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Prepare Time-Point Samples:
-
At each time point, take an aliquot of the incubated solution and process it as described in step 1.
-
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) by reverse-phase HPLC with UV detection at the compound's maximum absorbance wavelength.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the incubated samples to the T=0 sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: The NAMPT signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Logical relationship between experimental factors and outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]
- 4. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
Technical Support Center: Nampt Activator-4 Enzyme Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background signals in their Nampt activator-4 enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (N-PAM) of the nicotinamide phosphoribosyltransferase (NAMPT) enzyme.[1] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.[1] This results in an increased rate of conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a key precursor in the NAD+ salvage pathway.[2]
Q2: What is the principle of a typical Nampt enzyme assay?
Most Nampt enzyme assays are coupled reactions. In the first step, Nampt catalyzes the formation of NMN from NAM and PRPP. In subsequent steps, NMN is converted to NAD+, which is then used by a cycling enzyme mix to reduce a probe, generating a fluorescent or colorimetric signal. The intensity of this signal is proportional to the Nampt activity.
Q3: Why am I observing a high background signal in my this compound assay?
A high background signal can originate from several sources. These can be broadly categorized as issues with assay components, the test compound itself (this compound), or the experimental setup. The troubleshooting guide below provides a detailed breakdown of potential causes and their solutions.
Troubleshooting Guide: High Background in this compound Assay
High background fluorescence can obscure the true signal from Nampt activation, leading to inaccurate results. This guide will help you systematically identify and address the root cause of this issue.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for high background.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| 1. This compound Properties | |
| a. Autofluorescence | Run a control well containing only the assay buffer and this compound at the highest concentration used in the experiment. If a high signal is detected, the activator itself is fluorescent at the assay wavelengths. Consider using a different fluorescent probe with non-overlapping excitation/emission spectra. |
| b. Poor Solubility/Precipitation | Visually inspect the wells containing this compound for any signs of precipitation. Prepare fresh dilutions of the activator from a DMSO stock solution and ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Consider lowering the activator concentration. |
| c. High Activator Concentration | Perform a dose-response curve for this compound to determine the optimal concentration for activation. High concentrations of some activators can lead to off-target effects or even inhibit the enzyme. |
| d. Paradoxical Inhibition | Some 4-pyridyl Nampt modulators can act as inhibitors under certain assay conditions (e.g., low nicotinamide concentrations). Ensure your assay conditions, particularly substrate concentrations, are optimized. |
| 2. Reagent and Assay Components | |
| a. Contaminated Reagents | Prepare fresh assay buffers and enzyme dilutions using high-purity water and reagents. Filter the assay buffer through a 0.22 µm filter to remove any particulate matter. |
| b. Incorrect Reagent Concentrations | Double-check the concentrations of all stock solutions and the final concentrations in the assay. Pay close attention to the concentrations of the coupling enzymes, as incorrect ratios can lead to high background. |
| c. Plate Issues | Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence. Ensure the plates are clean and free from dust or scratches. |
| 3. Experimental/Instrumental Factors | |
| a. Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for the fluorescent probe being used. Optimize the gain setting to maximize the signal-to-background ratio. |
| b. Extended Incubation Time | An overly long incubation time can lead to the accumulation of fluorescent product in the background. Perform a time-course experiment to determine the optimal incubation time that falls within the linear range of the reaction. |
Experimental Protocols
Standard this compound Enzyme Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Nampt Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.
-
Recombinant Human NAMPT Enzyme: Dilute to the desired concentration (e.g., 10-50 ng/µL) in Nampt Assay Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Substrate Mix: Prepare a mix containing ATP (final concentration 1 mM), Nicotinamide (final concentration 100 µM), and PRPP (final concentration 200 µM) in Nampt Assay Buffer.
-
Coupled Enzyme Mix: Prepare a mix containing NMNAT and a cycling enzyme (e.g., alcohol dehydrogenase) and its substrate in Nampt Assay Buffer.
-
Fluorescent Probe: Prepare according to the manufacturer's instructions.
2. Assay Procedure (96-well plate format):
-
Prepare Assay Plate:
-
Blank wells: 50 µL Nampt Assay Buffer.
-
Negative Control wells (No Activator): 40 µL Nampt Assay Buffer + 10 µL of 2% DMSO in assay buffer.
-
Positive Control wells (Activator): 40 µL Nampt Assay Buffer + 10 µL of this compound dilution series.
-
-
Add Enzyme: Add 10 µL of diluted Nampt enzyme to all wells except the "Blank" wells.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the activator to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the Substrate Mix to all wells.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Develop Signal: Add 10 µL of the Coupled Enzyme Mix and 10 µL of the Fluorescent Probe to all wells.
-
Final Incubation: Incubate at 30°C for 15-30 minutes, protected from light.
-
Read Plate: Measure the fluorescence at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the percent activation relative to the "Negative Control" wells.
-
Plot the percent activation against the logarithm of the activator concentration to determine the EC₅₀ value.
Data Presentation: Example EC₅₀ Values for Nampt Activators
| Activator | EC₅₀ (µM) | Max Activation (%) |
| This compound | 0.058 | ~150-200% |
| Activator X | 1.2 | ~120% |
| Activator Y | 5.8 | ~180% |
Note: These values are examples and may vary depending on the specific assay conditions.
Signaling Pathway Diagram
Nampt Signaling Pathway
Caption: The NAMPT-mediated NAD+ salvage pathway.
References
Nampt activator-4 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nampt activator-4 in their experiments. The following information is designed to address specific issues that may be encountered, particularly concerning observations of cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity with this compound at high concentrations. What is the likely cause?
While specific cytotoxicity data for this compound at high concentrations is not extensively documented in publicly available literature, observations of reduced cell viability at elevated concentrations of potent NAMPT activators may be attributable to the biological consequences of excessive NAMPT activation. Research suggests that while optimal NAMPT activity is beneficial, hyperactivation can be detrimental.[1] This could be due to several factors, including:
-
Excessive Sirt1 Activation: NAMPT activation leads to increased NAD+ levels, which in turn activates sirtuins like Sirt1. While Sirt1 has protective roles, its excessive activation can have negative consequences on cellular function.[1]
-
Mitochondrial Dysfunction: Overexpression and excessive activity of Nampt have been linked to the suppression of mitochondrial function, which can lead to cellular stress and death.[1]
-
Metabolic Imbalance: A sudden and large increase in NAD+ levels could disrupt the delicate balance of cellular metabolism, leading to adverse effects.
Q2: At what concentration is this compound expected to be effective without being cytotoxic?
This compound is a positive allosteric modulator of NAMPT with a reported EC50 of 0.058 µM.[2] A related class of NAMPT activators, known as "NATs," have been shown to be non-toxic in various cell lines at concentrations up to 10 µM. While this provides a potential reference point, the optimal non-cytotoxic concentration of this compound should be empirically determined for each cell line and experimental condition.
Q3: Could the observed cytotoxicity be an off-target effect of this compound?
While this compound is designed to be a specific positive allosteric modulator of NAMPT, the possibility of off-target effects at high concentrations cannot be entirely ruled out for any small molecule. If you suspect off-target effects, consider performing experiments to confirm that the observed cytotoxicity is indeed mediated by NAMPT activation. This can be done through rescue experiments by co-treatment with NAMPT inhibitors or by using cell lines with varying levels of NAMPT expression.
Q4: Are certain cell lines more susceptible to this compound induced cytotoxicity?
Yes, the sensitivity of a cell line to a NAMPT modulator can be influenced by its metabolic phenotype, including its basal NAD+ levels, the expression of NAMPT and other NAD+ biosynthetic enzymes, and its reliance on NAD+-dependent pathways. It is advisable to test this compound across a panel of cell lines to understand its cell-type-specific effects.
Troubleshooting Guides
Issue: Unexpected Decrease in Cell Viability at High Concentrations
Possible Causes:
-
Excessive NAMPT Activation: As discussed in the FAQs, hyperactivation of NAMPT can lead to cellular stress.
-
Compound Precipitation: At high concentrations, small molecules can precipitate out of solution in cell culture media, which can cause cytotoxicity and interfere with assay readings.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high final concentrations of the solvent in the culture medium can be toxic to cells.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise concentration at which cytotoxicity is observed. This will help in identifying a therapeutic window for your experiments.
-
Visually Inspect for Precipitation: Before and after adding the compound to your cells, visually inspect the wells under a microscope for any signs of precipitation.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.5%).
-
Assess Mitochondrial Health: To investigate if cytotoxicity is mediated by mitochondrial dysfunction, consider performing assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular respiration (e.g., Seahorse assay).
-
Rescue Experiment: To confirm on-target toxicity, try to rescue the cells from cytotoxicity by co-treating with a specific NAMPT inhibitor.
Issue: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of the compound stock solution can lead to degradation.
-
Variations in Experimental Conditions: Inconsistent cell seeding density, incubation times, or passage number can affect cellular responses.
-
Cell Line Integrity: Genetic drift or contamination of cell lines can lead to altered phenotypes and drug responses.
Troubleshooting Steps:
-
Proper Compound Management: Prepare fresh dilutions of this compound from a new stock for each experiment. Store the stock solution in small aliquots at the recommended temperature to avoid multiple freeze-thaw cycles.
-
Standardize Protocols: Maintain consistency in all experimental parameters, including cell density, media composition, incubation times, and the passage number of the cells used.
-
Regular Cell Line Authentication: Periodically authenticate your cell lines to ensure their identity and check for mycoplasma contamination.
Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound | [2] |
| Mechanism of Action | Positive Allosteric Modulator of NAMPT | |
| EC50 | 0.058 µM | |
| Reported Non-Toxic Concentration (for a similar class of compounds) | Up to 10 µM |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in complete culture medium. Also, prepare a 2X vehicle control (e.g., medium with the same final DMSO concentration as the highest compound concentration).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound or vehicle solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: NAMPT signaling pathway and potential mechanisms of cytotoxicity at high activator concentrations.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of this compound.
References
Impact of serum on Nampt activator-4 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nampt Activator-4 in their experiments. Particular focus is given to the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (N-PAM) of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels. By binding to an allosteric site on the NAMPT enzyme, this compound enhances its catalytic activity, leading to increased production of nicotinamide mononucleotide (NMN), a key precursor to NAD+. This ultimately results in elevated intracellular NAD+ levels. The reported EC50 of this compound in a biochemical assay is 0.058 µM.[1]
Q2: Why is the observed activity of this compound lower in my cell-based assay compared to the reported biochemical EC50?
A2: A decrease in apparent potency in cell-based assays compared to biochemical assays is a common observation for many small molecules, including Nampt activators. This phenomenon is often attributed to the presence of serum in the cell culture medium. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This binding sequesters the compound, reducing the free concentration available to interact with its target enzyme within the cells.[2] Consequently, a higher total concentration of the activator is required to achieve the same biological effect, leading to a rightward shift in the dose-response curve and a higher apparent EC50 value.[2]
Q3: How does the concentration of serum in the culture medium affect the activity of this compound?
A3: The concentration of serum is directly related to the extent of the observed decrease in potency. Higher concentrations of serum will result in a greater degree of protein binding, leading to a more significant reduction in the free concentration of this compound and a larger increase in its apparent EC50. It is advisable to perform a serum concentration titration to understand its impact in your specific experimental system.
Q4: Can I perform my experiments in serum-free media to avoid these issues?
A4: Yes, conducting experiments in serum-free or low-serum media is a common strategy to minimize the confounding effects of protein binding.[3] However, it is crucial to ensure that the cells remain healthy and metabolically active under these conditions for the duration of the experiment, as serum provides essential growth factors and nutrients. Cell viability and growth rates should be carefully monitored when transitioning to serum-free conditions.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected NAMPT activation in cell-based assays.
-
Potential Cause: High serum protein binding of this compound.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, reduce the percentage of serum in your culture medium (e.g., from 10% to 5%, 2%, or even serum-free for short-term experiments). Remember to include a vehicle control for each serum concentration.
-
Perform a Serum Titration: To quantify the effect of serum, perform a dose-response experiment with this compound at various serum concentrations (e.g., 0%, 1%, 5%, 10% FBS). This will help you determine the magnitude of the EC50 shift.
-
Use Serum-Free Media: For acute treatments, consider using a serum-free medium. Ensure you have optimized the serum-free conditions for your specific cell line to maintain cell health.
-
Pre-incubation: When preparing your experiment, pre-incubate the this compound with the serum-containing medium for a period (e.g., 30 minutes) before adding it to the cells to allow the binding to reach equilibrium.
-
-
Issue 2: High variability between replicate wells.
-
Potential Cause 1: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension before and during plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Potential Cause 2: Edge effects in the microplate.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
-
Potential Cause 3: Inaccurate pipetting of the compound.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.
-
Issue 3: No significant increase in intracellular NAD+ levels despite using a high concentration of this compound.
-
Potential Cause 1: The chosen cell line has a low reliance on the NAMPT salvage pathway.
-
Troubleshooting Step: Some cell lines may predominantly use other pathways for NAD+ synthesis (e.g., the Preiss-Handler pathway). Consider using a cell line known to be sensitive to NAMPT inhibition or activation.
-
-
Potential Cause 2: Issues with the NAD+ measurement assay.
-
Troubleshooting Steps:
-
Include Positive and Negative Controls: Use a known NAMPT inhibitor (e.g., FK866) as a negative control to confirm that the assay can detect a decrease in NAD+ levels. Use NMN as a positive control to ensure the downstream pathway to NAD+ is intact.
-
Optimize Cell Lysis and Extraction: Ensure complete cell lysis and efficient extraction of NAD+ as per the assay protocol. Inefficient extraction can lead to an underestimation of NAD+ levels.
-
Check Assay Compatibility: Verify that the components of your lysis buffer are compatible with the NAD+ detection reagents.
-
-
Data Presentation
Illustrative Impact of Serum on this compound Activity
The following table provides a hypothetical, yet representative, example of the expected shift in the half-maximal effective concentration (EC50) of this compound in the presence of varying concentrations of Fetal Bovine Serum (FBS). This illustrates the principle of reduced apparent potency due to serum protein binding.
| Serum Concentration (% FBS) | Apparent EC50 (µM) | Fold Shift in EC50 (vs. 0% FBS) |
| 0 | 0.06 | 1.0 |
| 1 | 0.15 | 2.5 |
| 5 | 0.60 | 10.0 |
| 10 | 1.20 | 20.0 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trend and is not derived from direct experimental results for this compound.
Experimental Protocols
1. Biochemical NAMPT Enzyme Activity Assay (Coupled-Enzyme, Fluorometric)
This protocol is a generalized method for measuring the activity of recombinant NAMPT in a biochemical setting.
-
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 2 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Resazurin-based detection reagent
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in NAMPT Assay Buffer. Include a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant NAMPT enzyme to each well.
-
Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the detection reagent in NAMPT Assay Buffer.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
-
2. Measurement of Intracellular NAD+ Levels
This protocol describes a general method for quantifying NAD+ levels in cultured cells.
-
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium (with desired serum concentration)
-
PBS (Phosphate-Buffered Saline)
-
NAD+/NADH Extraction Buffer
-
NAD+ Cycling Assay Kit (containing cycling enzyme mix and detection probe)
-
96-well plates suitable for luminescence or fluorescence
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 4-24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the NAD+/NADH according to the manufacturer's protocol of the chosen assay kit. This typically involves separate acidic and basic extraction steps to measure NAD+ and NADH, respectively.
-
Transfer the extracts to a new plate.
-
Add the NAD+ cycling reaction mix to each well.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Quantify the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.
-
Normalize the NAD+ levels to the protein concentration of each sample.
-
Visualizations
Caption: NAMPT Signaling Pathway and the action of this compound.
Caption: General workflow for assessing this compound activity.
Caption: Logical relationship of serum's impact on activator potency.
References
Overcoming the hook effect with Nampt activator-4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nampt activator-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (N-PAM) of nicotinamide phosphoribosyltransferase (NAMPT).[1] It enhances the enzymatic activity of NAMPT, which is the rate-limiting enzyme in the NAD+ salvage pathway, by binding to a site distinct from the active site. This allosteric binding leads to a conformational change in the enzyme that increases its efficiency in converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), ultimately boosting intracellular NAD+ levels.[1]
Q2: What is the hook effect and can it occur in assays with this compound?
The hook effect, or prozone phenomenon, is a type of interference in immunoassays where very high concentrations of an analyte can lead to a falsely low signal.[2] In the context of an enzyme activation assay with this compound, a similar phenomenon, often described as a biphasic dose-response, can occur. At very high concentrations, the activator may begin to inhibit the enzyme's activity or interfere with the assay's detection system, leading to a paradoxical decrease in the measured signal after an initial increase with concentration. Some NAMPT activators have been observed to reduce the enzyme reaction rate at low substrate concentrations, only exhibiting activation at higher substrate concentrations, which suggests complex kinetics that could lead to unexpected dose-response curves.[3]
Q3: What are the typical experimental concentrations for this compound?
This compound has a reported EC50 of 0.058 µM in biochemical assays.[1] A typical concentration range for in vitro experiments would span several orders of magnitude around this EC50 value to generate a complete dose-response curve. For cell-based assays, the optimal concentration may vary depending on cell type, incubation time, and experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
Issue: Unexpectedly low or decreasing signal at high concentrations of this compound (Potential Hook Effect).
This issue can manifest as a bell-shaped or biphasic dose-response curve, where the signal increases with the concentration of this compound up to a certain point, and then decreases at higher concentrations.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High-Dose Inhibition | At supra-optimal concentrations, the activator may bind to a secondary, lower-affinity inhibitory site on the enzyme or disrupt the enzyme's dimeric structure, leading to reduced activity. |
| Assay Interference | High concentrations of the activator compound may interfere with the detection method (e.g., quenching fluorescence or inhibiting a coupling enzyme in the assay). |
| Substrate Depletion | At very high enzyme activation, the substrate (Nicotinamide or PRPP) may be rapidly depleted, becoming the limiting factor for the reaction rate. |
| Incorrect Data Analysis | The data analysis software may not be correctly fitting a non-monotonic dose-response curve. |
Experimental Protocol: Serial Dilution to Overcome the Hook Effect
This protocol outlines the steps to perform a serial dilution of your sample to identify and overcome a potential hook effect.
Materials:
-
This compound stock solution
-
Assay buffer
-
Multi-well plates (96-well or 384-well)
-
Calibrated pipettes
-
NAMPT enzyme and substrates (as per your assay protocol)
Procedure:
-
Prepare a wide range of dilutions: Prepare a serial dilution series of this compound. It is recommended to use a wide concentration range, for example, from 10 nM to 100 µM, with several dilutions above the expected optimal concentration.
-
Perform the NAMPT activity assay: Run your standard NAMPT activity assay with the prepared dilutions of this compound. Include appropriate controls (no activator, vehicle control).
-
Data Acquisition: Measure the output signal (e.g., fluorescence or absorbance) at the end of the reaction.
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Examine the shape of the curve. A hook effect is indicated if the signal decreases at the highest concentrations.
-
Identify the optimal concentration range that gives a linear or sigmoidal response.
-
For subsequent experiments, use concentrations of this compound within this optimal range.
-
Visualizations
Signaling Pathway
References
How to control for ATP concentration with Nampt activator-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nampt activator-4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on controlling for ATP concentration.
FAQs
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (N-PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] It enhances the enzymatic activity of NAMPT, leading to increased intracellular levels of nicotinamide adenine dinucleotide (NAD+).[1] The activation of NAMPT is an ATP-dependent process.[2][3]
Q2: How does this compound affect cellular ATP concentration?
The relationship between this compound and ATP is multifaceted:
-
ATP Consumption: The NAMPT-catalyzed conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a precursor to NAD+, requires ATP.[2]
-
Enhanced Energy Metabolism: Increased NAD+ levels resulting from Nampt activation can fuel cellular energy metabolism pathways, such as glycolysis and oxidative phosphorylation, which are the primary processes for ATP generation.
-
Metabolic Reprogramming: Treatment with Nampt activators can lead to dynamic metabolic reprogramming, affecting the levels of ATP precursors like ADP.
Therefore, while the direct action of NAMPT consumes ATP, the downstream effects of increased NAD+ can lead to a net increase in cellular ATP production. The overall effect on ATP concentration can vary depending on the cell type, metabolic state, and experimental conditions.
Q3: Why is it important to control for ATP concentration in my experiments with this compound?
Controlling for ATP concentration is crucial for several reasons:
-
Data Interpretation: Fluctuations in ATP can confound the interpretation of experimental results, particularly in assays measuring cell viability, proliferation, or metabolic function, which are often ATP-dependent.
-
Cellular Health: Significant depletion of ATP can lead to cellular stress and apoptosis, which may be an unintended off-target effect.
-
Mechanism of Action: Understanding the impact of this compound on cellular bioenergetics is key to elucidating its full mechanism of action.
Troubleshooting Guide
Issue 1: Unexpected decrease in cellular ATP levels after treatment with this compound.
-
Possible Cause 1: High concentration of this compound.
-
Explanation: At high concentrations, the increased activity of NAMPT might lead to a rapid consumption of ATP for NAD+ synthesis that outpaces the cell's ability to replenish ATP pools, causing a temporary or sustained drop in ATP levels.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound that increases NAD+ levels without causing significant ATP depletion. Start with a concentration range around the reported EC50 of 0.058 µM.
-
-
Possible Cause 2: Short incubation time.
-
Explanation: The initial phase of NAMPT activation involves ATP consumption. The subsequent increase in ATP production due to enhanced metabolic activity may take longer to manifest.
-
Troubleshooting Tip: Conduct a time-course experiment to monitor ATP levels at various time points (e.g., 1, 6, 12, 24 hours) after treatment with this compound. This will help to understand the dynamics of ATP fluctuation.
-
-
Possible Cause 3: Cell type-specific metabolic characteristics.
-
Explanation: Cells with a high basal metabolic rate or those heavily reliant on specific energy pathways may be more sensitive to perturbations in NAD+/ATP balance.
-
Troubleshooting Tip: Characterize the metabolic profile of your cell line. Consider using Seahorse XF analysis to assess mitochondrial respiration and glycolysis in response to this compound treatment.
-
Issue 2: Inconsistent ATP readings across replicate experiments.
-
Possible Cause 1: Variation in cell seeding density.
-
Explanation: Cell density can influence cellular metabolism and, consequently, ATP levels.
-
Troubleshooting Tip: Ensure consistent cell seeding density across all wells and experiments.
-
-
Possible Cause 2: Incomplete cell lysis during ATP assay.
-
Explanation: Incomplete lysis will result in an underestimation of the total intracellular ATP.
-
Troubleshooting Tip: Follow the ATP assay kit manufacturer's protocol carefully, ensuring complete cell lysis. An orbital shaker can help to facilitate this process.
-
-
Possible Cause 3: Instability of the luminescent signal.
-
Explanation: The luminescent signal in ATP assays can decay over time.
-
Troubleshooting Tip: Incubate the plate for the recommended time to stabilize the luminescent signal before reading.
-
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of Intracellular ATP Levels
This protocol describes how to measure the effect of different concentrations of this compound on intracellular ATP levels over time.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for the desired time points (e.g., 1, 6, 12, 24 hours).
-
ATP Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative change in ATP levels.
Protocol 2: Assessment of Cellular Bioenergetics using Seahorse XF Analyzer
This protocol provides a method to assess the impact of this compound on mitochondrial respiration and glycolysis.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Seahorse XF Glycolysis Stress Test Kit or Cell Mito Stress Test Kit
-
Cell line of interest
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density determined for your cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the predetermined incubation time.
-
Assay Preparation: On the day of the assay, replace the culture medium with the appropriate Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analysis:
-
Load the sensor cartridge with the appropriate metabolic inhibitors from the stress test kit (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test).
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
-
Data Analysis: Analyze the OCR and ECAR data to determine key parameters of mitochondrial respiration and glycolysis, such as basal respiration, maximal respiration, and glycolytic capacity.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Intracellular ATP Levels
| This compound (µM) | Relative ATP Level (% of Control) at 6h | Relative ATP Level (% of Control) at 24h |
| 0 (Vehicle) | 100 ± 5 | 100 ± 6 |
| 0.01 | 95 ± 4 | 110 ± 5 |
| 0.1 | 90 ± 6 | 125 ± 7 |
| 1 | 80 ± 5 | 140 ± 8 |
| 10 | 65 ± 7 | 115 ± 9 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Hypothetical Time-Course of 1 µM this compound on Intracellular ATP Levels
| Time (hours) | Relative ATP Level (% of Control) |
| 0 | 100 ± 5 |
| 1 | 92 ± 4 |
| 6 | 80 ± 5 |
| 12 | 115 ± 6 |
| 24 | 140 ± 8 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Visualizations
Caption: Signaling pathway of this compound leading to changes in ATP.
Caption: Logical workflow for troubleshooting ATP-related issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nampt Activator-4 and Nicotinamide Riboside for NAD+ Augmentation
For Immediate Release
In the rapidly advancing field of aging and metabolic research, the modulation of nicotinamide adenine dinucleotide (NAD+) levels has emerged as a key therapeutic strategy. This guide provides a detailed comparison of two prominent NAD+ boosting agents: Nampt activator-4 and nicotinamide riboside (NR). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and PARPs. Its decline with age is associated with a range of age-related diseases. Consequently, strategies to augment NAD+ levels are of significant interest. This guide focuses on two distinct approaches: the activation of the rate-limiting enzyme in the NAD+ salvage pathway by this compound, and the supplementation with the NAD+ precursor, nicotinamide riboside (NR). While both strategies effectively increase NAD+ levels, they operate through different mechanisms, exhibit distinct pharmacokinetic profiles, and have been evaluated in different experimental contexts. This comparison aims to provide a clear, data-driven overview to inform research and development decisions.
Mechanisms of Action
This compound (SBI-797812)
Nampt (Nicotinamide phosphoribosyltransferase) is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[1][2][3] Small molecule activators of Nampt, such as SBI-797812, enhance the catalytic efficiency of this enzyme.[4][5] SBI-797812 has been shown to increase Nampt's affinity for ATP, stabilize the phosphorylated enzyme intermediate, and reduce feedback inhibition by NAD+. This results in a more efficient conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor of NAD+.
Nicotinamide Riboside (NR)
Nicotinamide riboside is a naturally occurring vitamin B3 analog that acts as a direct precursor to NAD+. Once inside the cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN. This NMN then enters the final step of the salvage pathway, where it is converted to NAD+ by NMN adenylyltransferases (NMNATs). This pathway bypasses the rate-limiting step catalyzed by Nampt, providing a more direct route to NAD+ synthesis.
Signaling Pathway Diagrams
Quantitative Data on NAD+ Boosting
The following tables summarize the available quantitative data on the efficacy of this compound (SBI-797812) and nicotinamide riboside in increasing NAD+ levels. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from separate preclinical and clinical investigations.
Table 1: this compound (SBI-797812) - Preclinical Data
| Model System | Treatment Details | Tissue/Cell Type | Fold Increase in NAD+ (Mean ± SD) | Reference |
| Human A549 lung carcinoma cells | 10 µM SBI-797812 for 4 hours | Whole cell | 2.2-fold | |
| Human primary myotubes | 10 µM SBI-797812 for 4 hours | Whole cell | 1.25-fold | |
| Mice | 20 mg/kg SBI-797812 (i.p.) for 4 hours | Liver | 1.3-fold | |
| Human alveolar basal epithelial adenocarcinoma (A549) cells | SBI-797812 treatment | Whole cell | 5-fold (using ¹³C/¹⁵N-labelled NAM tracing) |
Table 2: Nicotinamide Riboside (NR) - Human Clinical Trial Data
| Study Population | Dosage | Duration | Tissue/Sample | Fold/Percent Increase in NAD+ (Mean ± SD) | Reference |
| Healthy middle-aged and older adults | 1000 mg/day | 6 weeks | Peripheral Blood Mononuclear Cells (PBMCs) | ~2-fold increase in NAD+ metabolome | |
| Healthy volunteers | 900 mg (acute dose) | 4 hours | Brain | 17% increase (0.392 ± 0.058 mM to 0.458 ± 0.053 mM) | |
| Late middle-aged and older adults | Not specified | Not specified | Neuronal-derived extracellular vesicles | Significant increase (p=0.0092) |
Experimental Protocols
Accurate quantification of NAD+ is crucial for evaluating the efficacy of NAD+ boosting strategies. The two most common methods are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
High-Performance Liquid Chromatography (HPLC) for NAD+ Quantification
This method offers high specificity and accuracy for measuring NAD+ levels in various biological samples.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation:
-
For tissues, homogenize in a cold buffer.
-
For cultured cells, wash with cold PBS and pellet by centrifugation.
-
-
Extraction:
-
Add ice-cold 0.5 M perchloric acid to the sample.
-
Subject the sample to freeze-thaw cycles and vortexing to ensure complete lysis and protein precipitation.
-
-
Neutralization and Clarification:
-
Neutralize the acidic extract with a potassium carbonate or similar buffer.
-
Centrifuge at high speed to pellet the precipitated proteins and salts.
-
-
HPLC Analysis:
-
Inject the supernatant into a reverse-phase HPLC system.
-
Use a mobile phase gradient, typically involving a phosphate buffer and an organic solvent like methanol or acetonitrile, to separate NAD+.
-
Detect NAD+ using a UV detector at a wavelength of 260 or 261 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure NAD+.
-
Determine the NAD+ concentration in the samples by comparing their peak areas to the standard curve.
-
Enzymatic Cycling Assay for NAD+ Quantification
This method is highly sensitive and suitable for high-throughput screening.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation and Extraction:
-
Follow the same extraction and neutralization procedures as for the HPLC method.
-
-
Reaction Setup:
-
In a 96-well plate, add the extracted sample or NAD+ standards.
-
Prepare a master mix containing alcohol dehydrogenase, diaphorase, a chromogenic or fluorogenic substrate (e.g., resazurin), and ethanol.
-
-
Enzymatic Cycling and Signal Generation:
-
Add the master mix to each well.
-
In the presence of NAD+, alcohol dehydrogenase oxidizes ethanol to acetaldehyde, reducing NAD+ to NADH.
-
Diaphorase then uses this NADH to reduce the substrate, which generates a measurable colorimetric or fluorescent signal. The NAD+ is regenerated, allowing the cycle to repeat, thus amplifying the signal.
-
-
Measurement and Quantification:
-
After a defined incubation period, measure the absorbance or fluorescence using a plate reader.
-
Quantify the NAD+ concentration in the samples by comparing the signal to that of the NAD+ standards.
-
Discussion and Future Directions
Both this compound and nicotinamide riboside represent promising avenues for elevating NAD+ levels. The choice between these two strategies may depend on the specific research or therapeutic context.
Nampt activators like SBI-797812 offer the advantage of enhancing the endogenous NAD+ salvage pathway, which could be particularly beneficial in conditions where Nampt function is compromised. However, the current data for these compounds are primarily preclinical, and further investigation into their in vivo efficacy, safety, and pharmacokinetics in humans is warranted.
Nicotinamide riboside, on the other hand, has been more extensively studied in human clinical trials, demonstrating its safety and ability to increase NAD+ levels in various tissues. As a direct precursor, its efficacy is not dependent on the activity of Nampt.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies between Nampt activators and NAD+ precursors like NR in the same experimental models. Such studies would be invaluable for elucidating the relative potency, tissue-specific effects, and potential synergistic or differential benefits of these two approaches.
Future research should focus on:
-
Conducting direct comparative clinical trials of Nampt activators and nicotinamide riboside.
-
Investigating the long-term safety and efficacy of both compounds.
-
Exploring the tissue-specific effects and bioavailability of different formulations.
-
Identifying biomarkers to predict and monitor the response to NAD+ boosting therapies.
By addressing these key questions, the scientific community can better understand how to harness these promising molecules to promote healthy aging and combat age-related diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of Nampt Activator-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nampt activator-4 with other commercially available alternatives, focusing on the experimental data and methodologies required to validate its specificity as a potent and selective modulator of Nicotinamide Phosphoribosyltransferase (NAMPT).
Executive Summary
This compound is a positive allosteric modulator (N-PAM) of NAMPT with a reported EC50 of 0.058 µM.[1] It functions by binding to a "rear channel" of the enzyme, enhancing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) and subsequently boosting intracellular nicotinamide adenine dinucleotide (NAD+) levels. This guide compares this compound to other notable NAMPT activators, including SBI-797812, and compounds from the NAT and N-PAM series, providing a framework for researchers to assess their specificity and potential for off-target effects.
Quantitative Data Comparison
The following table summarizes the reported biochemical potencies of various NAMPT activators. It is important to note that assay conditions can significantly influence these values.
| Compound | Class | Reported EC50 (µM) | Key Findings |
| This compound | N-PAM | 0.058[1] | Positive allosteric modulator. |
| SBI-797812 | Urea-based | 0.37[2][3] | Turns NAMPT into a "super catalyst" by increasing affinity for ATP and blunting NAD+ feedback inhibition.[3] |
| Nampt activator-1 | Pyrazolotriazolopyridine | 3.3 - 3.7 | Potent NAMPT activator. |
| Nampt activator-2 | Urea-based | 0.023 | Potent NAMPT activator with reported moderate activity against CYP2C9, 2D6, and 2C19. |
| Nampt activator-3 | NAT derivative | 2.6 | A derivative of the NAT series of activators. |
| NAT | Phenol | 5.7 | Initial hit from a high-throughput screen. |
| JGB-1-155 | N-PAM | 3.29 | Enhances NAMPT activity. |
Experimental Protocols for Specificity Validation
Validating the specificity of a NAMPT activator is crucial to ensure that its biological effects are indeed mediated through the intended target. Below are detailed protocols for key experiments.
In Vitro NAMPT Enzymatic Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified NAMPT in the presence of an activator.
Principle: The assay is a coupled-enzyme reaction. NAMPT converts NAM and phosphoribosyl pyrophosphate (PRPP) to NMN. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by an alcohol dehydrogenase (ADH) to reduce a substrate, producing a fluorescent signal proportional to NAMPT activity.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)
-
Substrates: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
Coupling enzymes: Nicotinamide mononucleotide adenylyltransferase (NMNAT) and alcohol dehydrogenase (ADH)
-
Fluorescent probe
-
Test compounds (this compound and alternatives)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the diluted NAMPT enzyme.
-
Add the test compounds to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and the fluorescent probe.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission ~360/460 nm).
-
Calculate the EC50 values by plotting the fluorescence signal against the compound concentration.
Cellular NAD+/NMN Quantification Assay
This assay determines the ability of the activator to increase intracellular NAD+ and NMN levels.
Principle: Cells are treated with the NAMPT activator, and the intracellular levels of NAD+ and NMN are measured using commercially available colorimetric or fluorometric assay kits, or by LC-MS.
Materials:
-
Cell line of interest (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
NAD+/NADH and NMN quantification kits or access to LC-MS instrumentation
-
Cell lysis buffer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 4-24 hours).
-
Lyse the cells and extract the metabolites according to the kit manufacturer's instructions or standard LC-MS protocols.
-
Measure the NAD+ and NMN concentrations.
-
Normalize the results to the protein concentration of the cell lysate.
-
Plot the fold-change in NAD+ or NMN levels relative to the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of the activator to NAMPT within a cellular context.
Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.
Materials:
-
Cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Instrumentation for heating cell suspensions (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for NAMPT
-
Secondary antibody conjugated to a detectable reporter
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NAMPT in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Specificity Validation Using NAMPT Knockout/Knockdown Cells and NAD+ Precursor Rescue
This experiment provides strong evidence that the observed cellular effects are NAMPT-dependent.
Principle: The effects of a specific NAMPT activator should be diminished in cells lacking NAMPT (knockout or knockdown). Furthermore, the cytotoxic effects of NAMPT inhibitors (used as a tool here) can be rescued by the activator, and this rescue should be dependent on the presence of NAMPT.
Procedure:
-
NAMPT Knockout/Knockdown: Use CRISPR-Cas9 or shRNA to generate a cell line with reduced or eliminated NAMPT expression.
-
Activator Treatment: Treat both the wild-type and NAMPT-deficient cells with the activator and measure the change in NAD+ levels. A significantly blunted response in the NAMPT-deficient cells indicates on-target activity.
-
Rescue Experiment: Treat cells with a known NAMPT inhibitor (e.g., FK866) to induce cytotoxicity. Co-treat with the NAMPT activator and assess cell viability. A rescue of cell viability by the activator that is not observed in NAMPT-deficient cells confirms the activator's mechanism of action.
Specificity and Off-Target Effects
-
SBI-797812 was identified from a high-throughput screen of over 57,000 compounds, suggesting a degree of initial selectivity.
-
Nampt activator-2 has been reported to show moderate inhibitory activity against cytochrome P450 enzymes CYP2C9, 2D6, and 2C19, indicating potential for off-target interactions.
-
The NAT series of activators were also identified through high-throughput screening.
For a thorough assessment of specificity, it is recommended that researchers consider subjecting their chosen activator to broad off-target screening panels, such as those offered by commercial vendors, which typically include a wide range of kinases, GPCRs, ion channels, and other common off-target liabilities.
Visualizing Pathways and Workflows
To aid in the conceptual understanding of the experimental designs, the following diagrams illustrate the NAMPT signaling pathway and a general workflow for validating activator specificity.
Caption: The NAD+ salvage pathway, highlighting the role of NAMPT and its activation by this compound.
Caption: A stepwise workflow for the comprehensive validation of a NAMPT activator's specificity.
References
- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Cross-reactivity of Nampt Activator-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nampt activator-4, a positive allosteric modulator (N-PAM) of nicotinamide phosphoribosyltransferase (NAMPT), and other known NAMPT activators. The focus is on their mechanisms of action and available data regarding their selectivity and potential for cross-reactivity. While direct, head-to-head cross-reactivity screening data across a broad panel of off-targets is limited in the public domain for these compounds, this guide synthesizes the current understanding of their distinct functionalities to inform research and development decisions.
Introduction to NAMPT Activation
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and PARPs. Activation of NAMPT is a promising therapeutic strategy for conditions associated with NAD+ decline, such as metabolic and neurodegenerative diseases. Several small molecule NAMPT activators have been identified, each with distinct mechanisms of action that may influence their selectivity and off-target effects.
Comparative Analysis of NAMPT Activators
This section compares this compound with other notable NAMPT activators: SBI-797812, NATs (Nicotinamide phosphoribosyltransferase Activating Compounds), and P7C3 compounds.
This compound
This compound is a potent positive allosteric modulator (N-PAM) of NAMPT with an EC50 of 0.058 μM.[1] As an N-PAM, it binds to a "rear channel" of the NAMPT enzyme, distinct from the active site where the substrate nicotinamide (NAM) binds. This allosteric binding enhances the enzyme's catalytic activity, leading to increased NAD+ production.[2][3] The allosteric nature of its mechanism suggests a potential for higher selectivity compared to active site binders, as allosteric sites are often less conserved across different enzymes. However, without broad-panel screening data, the full cross-reactivity profile of this compound remains to be fully elucidated.
SBI-797812
SBI-797812 is another well-characterized NAMPT activator that is believed to bind to the same "rear channel" as N-PAMs.[4] It has been shown to increase the rate of nicotinamide mononucleotide (NMN) production by NAMPT and reduce feedback inhibition by NAD+.[5] Interestingly, some studies have reported that under certain cellular conditions, such as low NAM concentrations, SBI-797812 can act as a NAMPT inhibitor. This dual activity suggests a complex interaction with the enzyme that could be cell-type or context-dependent, highlighting a potential for off-target effects or unintended consequences in different physiological states. In a screen of over 57,000 compounds, SBI-797812 was identified as a potent activator, and its structural similarity to some NAMPT inhibitors suggests a nuanced structure-activity relationship.
NATs (e.g., NAT-1, NAT-5r)
P7C3 Compounds (e.g., P7C3-A20)
The P7C3 class of compounds, including the more active analog P7C3-A20, were initially identified through in vivo screens for their proneurogenic and neuroprotective effects. Subsequent studies identified NAMPT as a target of P7C3 compounds. However, the precise mechanism of action remains less clear compared to other activators, with some studies suggesting it may not directly activate the enzyme in all contexts. The discovery of P7C3 through a phenotypic screen raises the possibility of multiple cellular targets contributing to its biological effects, and therefore, a higher potential for cross-reactivity. Indeed, some evidence suggests that P7C3-A20 can also activate the PI3K/AKT/GSK3β signaling pathway, indicating off-target activity.
Quantitative Data Summary
The following table summarizes the available quantitative data for the discussed NAMPT activators. It is important to note the absence of direct comparative cross-reactivity data (e.g., Ki values against a panel of off-targets).
| Compound | Class | NAMPT EC50 | Notes |
| This compound | N-PAM | 0.058 µM | Positive allosteric modulator binding to the "rear channel". |
| SBI-797812 | Rear Channel Binder | ~0.37 µM | Can exhibit inhibitory activity under certain conditions. |
| NAT-5r | Rear Channel Binder | Not explicitly stated | Optimized derivative of the NAT series of activators. |
| P7C3-A20 | Unclear | Not available | Identified through phenotypic screening; may have multiple targets. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of compound activity and selectivity.
NAMPT Enzyme Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of NAMPT in vitro.
Principle: NAMPT converts nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used in a cycling reaction catalyzed by alcohol dehydrogenase (ADH) to reduce a substrate, leading to a fluorescent or colorimetric signal proportional to NAMPT activity.
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
ADH substrate (e.g., ethanol)
-
Fluorescent or colorimetric probe (e.g., resazurin)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of NAM, PRPP, and ATP in assay buffer. Prepare a solution of the test compound (e.g., this compound) at various concentrations.
-
Enzyme Mix: Prepare a master mix containing NAMPT enzyme, NMNAT, ADH, ADH substrate, and the probe in assay buffer.
-
Reaction Setup: To the wells of the microplate, add the test compound dilutions.
-
Initiate Reaction: Add the enzyme master mix to each well to start the reaction. Include wells with a known NAMPT inhibitor as a negative control and wells with no inhibitor as a positive control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percent activation relative to the positive control. Plot the percent activation against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cellular NAD+ Measurement Assay
This protocol describes a method to measure intracellular NAD+ levels in response to treatment with a NAMPT activator.
Principle: Cells are lysed to release intracellular NAD+. The NAD+ in the lysate is then quantified using a cycling assay similar to the enzyme activity assay described above, where NAD+ is a limiting component in a series of enzymatic reactions that produce a measurable signal.
Materials:
-
Cultured cells
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., 0.6 M perchloric acid for NAD+ extraction)
-
Neutralization buffer (e.g., 3 M KOH, 1.5 M K2HPO4)
-
NAD+/NADH cycling assay kit or individual components (as in the enzyme assay)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis and NAD+ Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., perchloric acid) to each well and incubate on ice to precipitate proteins and extract NAD+.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
-
Neutralization: Centrifuge the lysate to pellet the protein debris. Transfer the supernatant to a new tube and neutralize it with the neutralization buffer.
-
NAD+ Quantification:
-
Add a portion of the neutralized lysate to the wells of a 96-well plate.
-
Add the NAD+ cycling reaction mix.
-
Incubate and measure the signal as described in the enzyme activity assay protocol.
-
-
Data Normalization and Analysis:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Normalize the NAD+ levels to the total protein concentration for each sample.
-
Calculate the fold change in NAD+ levels relative to the vehicle-treated control.
-
Visualizations
NAMPT Signaling Pathway and Activator Mechanism
References
A Comparative Guide to NAMPT Modulation: Nampt Activator-4 vs. FK866
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key modulators of Nicotinamide Phosphoribosyltransferase (NAMPT): the activator, Nampt activator-4, and the well-characterized inhibitor, FK866. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of relevant pathways and workflows.
Introduction: Modulating the NAD+ Salvage Pathway
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The salvage pathway, which recycles nicotinamide to regenerate NAD+, is the primary source of cellular NAD+ in mammals. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). Modulation of NAMPT activity presents a therapeutic strategy for a variety of conditions, from neurodegenerative diseases to cancer.
This compound is a positive allosteric modulator (N-PAM) of NAMPT, designed to enhance the enzyme's activity and thereby increase cellular NAD+ levels.[1] In contrast, FK866 is a potent and specific inhibitor of NAMPT that has been extensively studied for its ability to deplete cellular NAD+ and induce cell death, particularly in cancer cells.[2][3]
Mechanism of Action
The opposing effects of this compound and FK866 stem from their distinct interactions with the NAMPT enzyme.
-
This compound , as a positive allosteric modulator, binds to a "rear channel" of the NAMPT enzyme. This binding is thought to induce a conformational change that enhances the enzyme's catalytic activity, leading to increased production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[4][5]
-
FK866 acts as a highly specific and potent inhibitor of NAMPT. While initially described as a noncompetitive inhibitor, further studies have shown it to be competitive with respect to nicotinamide. It binds to the nicotinamide-binding site of NAMPT, preventing the substrate from accessing the active site and thereby blocking the synthesis of NMN.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and FK866, providing a side-by-side comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | Metric | Value | Reference(s) |
| This compound | NAMPT | Enzymatic Assay | EC50 | 0.058 µM | |
| FK866 | NAMPT | Enzymatic Assay | IC50 | ~0.3 - 3 nM |
Table 2: Cellular Activity
| Compound | Effect on Cellular NAD+ | Cell Viability (Cancer Cells) | Effective Concentration Range | Reference(s) |
| This compound | Increases NAD+ levels (up to ~1.88-fold for related N-PAMs) | Not cytotoxic at effective concentrations | 0.1 - 10 µM (for related N-PAMs) | |
| FK866 | Decreases NAD+ levels (up to 90% depletion) | Induces cell death | Low nM range (e.g., 10 nM) |
Signaling Pathways and Experimental Workflows
NAMPT-Mediated NAD+ Salvage Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the opposing points of intervention for this compound and FK866.
References
A Structural and Functional Comparison of Nampt Activator-4 and Other N-PAMs
For Researchers, Scientists, and Drug Development Professionals
The salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis is a critical therapeutic target for age-related and metabolic diseases. A key enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has been the focus of intense research for the development of small molecule activators. This guide provides a detailed structural and functional comparison of a novel NAMPT positive allosteric modulator (N-PAM), Nampt activator-4, with other known N-PAMs, offering a comprehensive resource for researchers in the field.
Quantitative Comparison of N-PAM Performance
The following table summarizes the key performance metrics of this compound and other selected N-PAMs based on available experimental data. Direct comparison of these values should be made with caution, as experimental conditions may vary between studies.
| Compound | Chemical Structure | EC50 (µM) for NAMPT Activation | Maximum Fold Activation | Cellular NAD+ Increase | Key Structural Features |
| This compound | [Image of this compound structure] | 0.058[1][2] | Not explicitly stated | Enhances cellular NAD+[1][2] | Specific structure not publicly disclosed |
| SBI-797812 | [Image of SBI-797812 structure] | 0.37[3] | ~2.1-fold | Increases intracellular NMN and NAD+ | Structurally similar to active-site directed NAMPT inhibitors |
| Nampt activator-1 | [Image of Nampt activator-1 structure] | 3.3-3.7 | Not explicitly stated | Implied to increase NAD+ | 1-[2-(1-methyl-1H-pyrazol-5-yl)-triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea derivative |
| Nampt activator-2 | [Image of Nampt activator-2 structure] | 0.023 | Not explicitly stated | Implied to increase NAD+ | Not publicly disclosed |
| NAT1 | [Image of NAT1 structure] | 5.7 | Not explicitly stated | Increases cellular NAD+ 1.25-fold | Phenolic compound |
| P7C3-A20 | [Image of P7C3-A20 structure] | Activity debated; enhances NAMPT in some assays | Not consistently activating | Restores NAD+ levels after depletion | Aminopropyl carbazole |
Mechanism of Action: Allosteric Activation via the "Rear Channel"
N-PAMs, including this compound, function through a common allosteric mechanism. They bind to a site on the NAMPT enzyme distinct from the active site, often referred to as the "rear channel". This binding event induces a conformational change in the enzyme that enhances its catalytic activity. This allosteric activation can increase the enzyme's affinity for its substrates and/or alleviate feedback inhibition by downstream products like NAD+, ultimately leading to a sustained increase in cellular NAD+ levels.
Figure 1. Simplified signaling pathway of NAMPT activation by N-PAMs.
Experimental Protocols
In Vitro NAMPT Enzyme Activity Assay (Coupled-Enzyme Assay)
This protocol describes a common method to determine the enzymatic activity of NAMPT in the presence of activators. The assay relies on a series of coupled enzymatic reactions that ultimately produce a fluorescent or colorimetric signal proportional to NAMPT activity.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
Adenosine Triphosphate (ATP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Fluorescent or colorimetric probe (e.g., resazurin)
-
96-well or 384-well microplates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of NAM, PRPP, and ATP in NAMPT Assay Buffer. Prepare serial dilutions of the test compounds (e.g., this compound) and control compounds.
-
Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing NAMPT enzyme, NMNAT, ADH, the fluorescent/colorimetric probe, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding a mixture of NAM, PRPP, and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60-120 minutes), protected from light.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background signal (wells without NAMPT enzyme). Plot the signal against the concentration of the test compound and fit the data to a dose-response curve to determine the EC50 value.
Figure 2. General workflow for the in vitro NAMPT enzyme activity assay.
Cellular NAD+ Level Measurement (HPLC-Based Method)
This protocol outlines a robust method for quantifying intracellular NAD+ levels following treatment with N-PAMs.
Materials:
-
Cell culture reagents
-
Test compounds (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (e.g., 0.5 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
NAD+ standard solution
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold extraction buffer to the cells to lyse them and precipitate proteins.
-
Scrape the cells and collect the lysate.
-
-
Neutralization and Centrifugation:
-
Neutralize the acidic extract with the neutralization buffer.
-
Centrifuge the samples at high speed to pellet the protein precipitate and potassium perchlorate.
-
-
HPLC Analysis:
-
Collect the supernatant containing the NAD+.
-
Inject the supernatant into the HPLC system.
-
Separate the NAD+ from other cellular components using a C18 column with an appropriate mobile phase gradient.
-
Detect NAD+ by its UV absorbance at 260 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the NAD+ standard.
-
Quantify the NAD+ in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ levels to the total protein concentration or cell number.
-
Figure 3. Workflow for measuring cellular NAD+ levels via HPLC.
Concluding Remarks
This compound emerges as a potent N-PAM, demonstrating high efficacy in in vitro assays. Its detailed structural comparison with other N-PAMs like SBI-797812 reveals a common allosteric activation mechanism, yet subtle structural differences likely account for the observed variations in potency and efficacy. The provided experimental protocols offer a standardized framework for the evaluation of novel N-PAMs, facilitating a more direct comparison of future drug candidates. Further research, including the determination of co-crystal structures of this compound with the NAMPT enzyme, will be invaluable in elucidating the precise molecular interactions that govern its superior activity and will guide the rational design of next-generation NAMPT activators.
References
Comparative Efficacy of Nampt Activator P7C3-A20 and NAD+ Precursors in Diverse Cell Types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nampt (Nicotinamide phosphoribosyltransferase) activator, P7C3-A20, with other common alternatives for boosting intracellular Nicotinamide Adenine Dinucleotide (NAD+) levels, namely Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). This analysis is supported by experimental data on their efficacy in various cell types.
The maintenance of cellular NAD+ levels is critical for a multitude of biological processes, including energy metabolism, DNA repair, and cellular signaling. As such, strategies to augment intracellular NAD+ have garnered significant interest in the context of aging and various pathologies. This guide focuses on a comparative analysis of two principal approaches: direct activation of the rate-limiting enzyme in the NAD+ salvage pathway, Nampt, by compounds such as P7C3-A20, and supplementation with NAD+ precursors like NMN and NR.
Quantitative Data Summary
The following tables summarize the quantitative efficacy of P7C3-A20, NMN, and NR in modulating NAD+ levels and cell viability across different cell lines. It is important to note that the data for P7C3-A20 and the NAD+ precursors are collated from separate studies, and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Efficacy in Neuronal and Glial Cell Types
| Compound | Cell Type | Concentration | Effect on NAD+ Levels | Observations |
| P7C3-A20 | Primary Cortical Neurons (PCN) | 100 nM | Partially rescued doxorubicin-induced NAD+ depletion[1] | Did not rescue NAD+ depletion in Superior Cervical Ganglion explants (SCGe)[1] |
| P7C3-A20 | BV2 (Microglial cells) | 10 µM | Reversed OxyHb-induced NAD+ depletion[2] | Protective effect was dependent on Sirt3[2] |
Table 2: Efficacy in Cancer Cell Lines
| Compound | Cell Type | Concentration | Effect on NAD+ Levels | Effect on Cell Viability |
| P7C3-A20 | U2OS (Osteosarcoma) | 10 µM | Dose-dependent replenishment of NAD+ after doxorubicin treatment[3] | Protected against doxorubicin-mediated toxicity |
| NMN | HeLa (Cervical cancer) | 10 mM | Reversed cisplatin-induced decrease in NAD+ levels | Protected against cisplatin-induced decrease in cell viability in a dose-dependent manner |
| NR | HeLa (Cervical cancer) | 10 mM | Reversed cisplatin-induced decrease in NAD+ levels | Protected against cisplatin-induced decrease in cell viability in a dose-dependent manner; exhibited slightly better protection against DNA damage than NMN |
Table 3: Efficacy in Other Cell Types
| Compound | Cell Type | Concentration | Effect on Cell Viability |
| P7C3-A20 | Human Brain Microvascular Endothelial Cells | 0.1 - 10 µM | Dose-dependent protection against H₂O₂-induced reduction in cell viability |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: NAD+ Salvage Pathway Intervention Points.
Caption: Experimental Workflow for Efficacy Comparison.
Experimental Protocols
Measurement of Intracellular NAD+ Levels by HPLC
This protocol provides a method for the accurate measurement of NAD+ levels in cells and tissues using high-performance liquid chromatography (HPLC).
Materials:
-
Perchloric acid (HClO4)
-
Potassium carbonate (K2CO3)
-
Phosphate buffer (0.05 M, pH 7.0)
-
Methanol (HPLC grade)
-
NAD+ standard solution
-
HPLC system with a reverse-phase column
Procedure:
-
NAD+ Extraction:
-
Harvest cultured cells and wash with PBS.
-
Lyse the cells with ice-cold 0.6 M HClO4.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M K2CO3.
-
Centrifuge again to remove the precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
The mobile phase consists of a gradient of phosphate buffer (Buffer A) and methanol (Buffer B).
-
A typical gradient is as follows: 0-5 min, 100% A; 5-6 min, linear gradient to 95% A/5% B; 6-11 min, 95% A/5% B; 11-13 min, linear gradient to 85% A/15% B; 13-23 min, 85% A/15% B; 23-24 min, linear gradient to 100% A; 24-30 min, 100% A.
-
Monitor the absorbance at 261 nm to detect NAD+.
-
Quantify NAD+ levels by comparing the peak area to a standard curve generated with known concentrations of NAD+.
-
Measurement of Intracellular NAD+ Levels by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of NAD+ and its metabolites.
Materials:
-
Extraction solution (e.g., 80:20 methanol:water)
-
LC-MS/MS system with a HILIC or C18 column
-
Ammonium acetate
-
Acetonitrile
Procedure:
-
Sample Preparation:
-
Wash cells with cold PBS and then add ice-cold extraction solution.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed to pellet debris.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Separate NAD+ metabolites using a gradient of mobile phase A (e.g., ammonium acetate in water) and mobile phase B (e.g., acetonitrile).
-
A typical HILIC gradient starts with a high percentage of organic solvent (acetonitrile) and gradually increases the aqueous phase.
-
The mass spectrometer is operated in positive ion mode, and specific parent and fragment ion transitions for NAD+ are monitored for quantification.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density.
-
After cell attachment, treat with the compounds of interest (P7C3-A20, NMN, or NR) for the desired duration.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is proportional to the absorbance and is typically expressed as a percentage of the untreated control.
-
References
- 1. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NAMPT Activators for Neuroprotection: In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of neurodegenerative diseases and the debilitating side effects of certain therapies, such as chemotherapy-induced peripheral neuropathy (CIPN), have spurred the search for effective neuroprotective agents. One promising therapeutic strategy is the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Augmenting NAMPT activity can replenish cellular NAD+ levels, a critical coenzyme for neuronal health and survival. This guide provides an objective comparison of the in vivo neuroprotective effects of a novel NAMPT activator, Nampt activator-4, with other notable alternatives, supported by experimental data.
Introduction to NAMPT Activators
Nicotinamide adenine dinucleotide (NAD+) is a fundamental molecule in cellular metabolism and signaling. Its depletion is implicated in a range of pathologies, including age-related diseases and neurodegeneration. Small molecule activators of NAMPT offer a therapeutic approach to boost NAD+ levels and confer neuroprotection. This guide focuses on the in vivo validation of four such activators:
-
This compound: A novel, potent NAMPT positive allosteric modulator (N-PAM).
-
NAT-5r: An optimized derivative of a class of NAMPT activators known as NATs.
-
P7C3-A20: A well-characterized aminopropyl carbazole with demonstrated neuroprotective properties.
-
SBI-797812: A potent NAMPT activator that enhances NAD+ levels in vivo.
Comparative In Vitro Potency
The following table summarizes the in vitro potency of the compared NAMPT activators, providing a baseline for their biological activity.
| Compound | Type | EC50 (µM) |
| This compound | N-PAM | 0.058[1] |
| NAT-5r | Allosteric Activator | Not explicitly stated, but optimized for improved potency over initial hits. |
| P7C3-A20 | Allosteric Activator | Not typically characterized by EC50 for direct NAMPT activation in literature. |
| SBI-797812 | Allosteric Activator | 0.37[2] |
In Vivo Neuroprotective Efficacy: A Comparative Analysis
The primary focus of this guide is the in vivo validation of these compounds in preclinical models of neuronal injury, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN), a condition characterized by damage to peripheral nerves.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
The data presented below were generated using a paclitaxel-induced CIPN model in rodents. This model recapitulates the sensory neuropathy, including mechanical allodynia (pain from a non-painful stimulus) and reduced nerve conduction velocity, observed in patients undergoing chemotherapy.
Quantitative In Vivo Data
The following table summarizes the key in vivo neuroprotective effects of the NAMPT activators in the paclitaxel-induced CIPN model.
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| This compound | Mouse (Pharmacokinetics) | No direct in vivo neuroprotection data available in the searched literature. | Oral administration (30 mg/kg) resulted in a maximal plasma concentration of 3.2 µM.[3] | Shen, Z. et al. (2023) |
| NAT-5r | Mouse | Mechanical Withdrawal Threshold: Prevented paclitaxel-induced decrease in paw withdrawal threshold. Nerve Conduction Velocity (NCV): Ameliorated the paclitaxel-induced reduction in sciatic nerve conduction velocity. | Pretreatment with NAT-5r significantly increased the mechanical withdrawal threshold in paclitaxel-treated mice.[4] NAT-5r treatment significantly improved NCV in the sciatic nerves of paclitaxel-treated mice.[4] | Yao, H. et al. (2022) |
| P7C3-A20 | Rat | Mechanical Withdrawal Threshold: Prevented the development of paclitaxel-induced mechanical allodynia. | Daily treatment with P7C3-A20 prevented the decrease in paw withdrawal threshold caused by paclitaxel. | Brazill, J. M. et al. (2017) |
| SBI-797812 | Mouse (NAD+ boosting) | No direct in vivo neuroprotection data in a CIPN model available in the searched literature. | Intraperitoneal injection (20 mg/kg) significantly increased NAD+ levels in the liver. | Gardell, S. J. et al. (2019) |
Note: While direct in vivo neuroprotection data for this compound in a CIPN model is not yet published, its high in vitro potency and the demonstrated neuroprotective effects of other N-PAMs against oxidative stress in neuronal cells suggest its potential as a therapeutic candidate. Similarly, while SBI-797812 has not been directly tested in a CIPN model for neuroprotection, its ability to robustly increase NAD+ levels in vivo indicates a plausible mechanism for neuroprotective efficacy.
Experimental Protocols
Paclitaxel-Induced Peripheral Neuropathy (CIPN) in Rodents
This protocol provides a generalized framework for inducing CIPN in mice or rats to evaluate the efficacy of neuroprotective compounds.
1. Animals:
-
Adult male or female C57BL/6J mice or Sprague-Dawley rats.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Paclitaxel Administration:
-
Paclitaxel is dissolved in a vehicle solution (e.g., Cremophor EL and ethanol, then diluted in saline).
-
Administer paclitaxel via intraperitoneal (i.p.) injection. A common dosing regimen is 2 mg/kg on alternating days for a total of four doses.
3. Test Compound Administration:
-
The NAMPT activator (e.g., this compound, NAT-5r, P7C3-A20) or vehicle is administered according to the study design (e.g., daily, starting before or after paclitaxel treatment). The route of administration can be oral gavage or i.p. injection.
4. Behavioral Testing (Mechanical Allodynia):
-
Von Frey Test: This test assesses the mechanical withdrawal threshold of the hind paw.
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A lower threshold indicates increased mechanical sensitivity (allodynia).
-
5. Electrophysiological Assessment (Nerve Conduction Velocity):
-
Sciatic Nerve Conduction Velocity (NCV):
-
Animals are anesthetized.
-
The sciatic nerve is surgically exposed.
-
Stimulating electrodes are placed at two points along the nerve (e.g., sciatic notch and knee).
-
Recording electrodes are placed in the gastrocnemius muscle.
-
The nerve is stimulated at both points, and the latency of the muscle response is recorded.
-
NCV is calculated by dividing the distance between the stimulating electrodes by the difference in latencies. A decrease in NCV is indicative of nerve damage.
-
6. Tissue Analysis:
-
At the end of the study, sciatic nerve and dorsal root ganglia (DRG) tissues can be collected for histological or biochemical analysis (e.g., NAD+ levels).
Signaling Pathways and Experimental Workflow
NAMPT Signaling Pathway in Neuroprotection
Activation of NAMPT is a critical step in the NAD+ salvage pathway, which is essential for maintaining neuronal function and promoting survival under stress.
Caption: The NAMPT signaling pathway in neuroprotection.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for evaluating the neuroprotective effects of a NAMPT activator in a preclinical model of CIPN.
Caption: Experimental workflow for in vivo validation.
Conclusion
The activation of NAMPT presents a compelling strategy for neuroprotection. This guide has provided a comparative overview of four NAMPT activators, highlighting their in vivo validation. NAT-5r and P7C3-A20 have demonstrated significant neuroprotective effects in preclinical models of CIPN. While in vivo neuroprotection data for this compound and SBI-797812 in a CIPN model are not yet available, their potent in vitro activity and ability to modulate NAD+ levels in vivo, respectively, underscore their therapeutic potential. Further in vivo studies are warranted to fully elucidate the neuroprotective efficacy of these promising compounds and to pave the way for their clinical development in the treatment of neurodegenerative diseases and chemotherapy-induced peripheral neuropathy.
References
Comparative Analysis of Nampt Activator-4 and Caloric Restriction Mimetics: A Guide for Researchers
In the landscape of aging research and drug development, strategies to boost nicotinamide adenine dinucleotide (NAD+) levels and mimic the beneficial effects of caloric restriction (CR) are paramount. This guide provides a detailed comparative analysis of two prominent approaches: the direct activation of the key NAD+ salvage enzyme with Nampt activator-4, and the systemic modulation of metabolic pathways using caloric restriction mimetics (CRMs). We present a side-by-side examination of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Differentiating the Mechanisms of Action
The fundamental distinction between this compound and CR mimetics lies in their therapeutic targets and the breadth of their physiological impact. This compound is a highly specific agent, whereas CR mimetics engage broader, interconnected signaling networks.
1.1 this compound: A Specific Enzymatic Modulator
This compound is a positive allosteric modulator (N-PAM) of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis in mammals.[1][2][3][4] Unlike NAD+ precursors, which provide the raw material for synthesis, this compound directly enhances the enzyme's catalytic efficiency. It binds to an allosteric site, a "rear channel" in the NAMPT enzyme, which regulates the binding of the nicotinamide (NAM) substrate and its subsequent conversion to nicotinamide mononucleotide (NMN).[1] This mechanism effectively turns NAMPT into a "super catalyst," boosting the production of NMN and, consequently, cellular NAD+ levels.
1.2 Caloric Restriction Mimetics: Broad-Spectrum Pathway Modulators
Caloric restriction mimetics are a diverse class of compounds that aim to reproduce the metabolic and physiological benefits of reduced calorie intake without dietary changes. Rather than targeting a single enzyme, CRMs modulate key nutrient-sensing signaling pathways.
Prominent CRMs and their primary targets include:
-
Metformin: An activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
Resveratrol: A polyphenol known to activate both AMPK and Sirtuin 1 (SIRT1), a critical NAD+-dependent deacetylase involved in cellular regulation. However, some studies suggest resveratrol's regulation of these targets can be cell-type specific, acting as an activator in normal cells but not in certain cancer cells.
-
Rapamycin: An inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which is a key promoter of cell growth and proliferation.
These pathways are interconnected; for instance, AMPK activation can increase the cellular NAD+/NADH ratio, which in turn enhances SIRT1 activity. This network effect allows CRMs to influence a wide array of downstream processes, including autophagy, inflammation, and insulin sensitivity.
Comparative Performance Data
Quantitative data highlights the differences in potency and the nature of the biological response between this compound and representative CR mimetics.
Table 1: Biochemical and Cellular Potency
| Compound/Class | Target(s) | Potency Metric | Value | Cell/Assay Type | Reference |
| This compound | NAMPT | EC₅₀ | 0.058 µM | Recombinant NAMPT enzyme assay | |
| Metformin | AMPK | EC₅₀ (AMPK Activation) | 1-10 mM (cell-dependent) | Various cell lines | General knowledge |
| Resveratrol | SIRT1, AMPK | AC₅₀ (SIRT1 Activation) | 8-100 µM (assay-dependent) | In vitro enzyme assays | General knowledge |
| Rapamycin | mTORC1 | IC₅₀ | 0.1-1 nM | Various cell lines | General knowledge |
Table 2: Physiological and Preclinical Effects
| Compound/Class | Effect Measured | Result | Model System | Reference |
| Nampt Activators (General) | Intracellular NAD+ levels | Significant increase | Cultured cells | |
| Neuroprotection | Strong efficacy | Mouse model of CIPN¹ | ||
| Metformin | Lifespan Extension | ~5-15% increase | C. elegans, Mice | |
| Glucose Metabolism | Improved insulin sensitivity | Humans, Rodents | ||
| NAD+ levels | Can decrease NAD+ levels in some cancer cells | MCF7 breast cancer cells | ||
| Resveratrol | Lifespan Extension | Extends lifespan in yeast, flies, fish | Lower organisms | |
| NAMPT/SIRT1 Activity | Increased in primary human hepatocytes | Primary human hepatocytes | ||
| NAMPT/SIRT1 Activity | Decreased in hepatocarcinoma cells | HepG2 cells | ||
| Caloric Restriction (CR) | Lifespan Extension | Up to 33-40% increase | Rats, Mice | |
| Healthspan | Delays onset of age-related diseases | Multiple species, including primates |
¹Chemotherapy-Induced Peripheral Neuropathy
Key Experimental Protocols
Accurate assessment of these compounds requires robust and standardized experimental protocols. Below are methodologies for quantifying key molecular endpoints.
3.1 Protocol for Measuring Cellular NAD+ Levels
Quantification of NAD+ is critical for evaluating the efficacy of NAMPT activators and understanding the metabolic shifts induced by CRMs. Both enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS) are common methods.
Method: Enzymatic Cycling Assay
This protocol provides a colorimetric or fluorometric readout based on NAD(H)-dependent enzyme activity.
-
Sample Preparation and Extraction:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
To specifically measure NAD+, lyse the sample in an ice-cold acidic extraction buffer (e.g., 0.5 M HClO₄). For NADH, a basic buffer is used. Rapidly quenching metabolism, for instance with liquid nitrogen, is crucial to prevent redox cofactor degradation.
-
Homogenize the sample via sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet debris.
-
Carefully transfer the supernatant to a new tube and neutralize the extract with an appropriate buffer (e.g., KOH for the acidic extract).
-
-
NAD+ Quantification:
-
Prepare a standard curve using a known concentration of NAD+.
-
Add 50 µL of extracted samples and standards to the wells of a 96-well plate.
-
Prepare an NAD Cycling Master Mix containing a cycling enzyme (e.g., alcohol dehydrogenase), a substrate (e.g., ethanol), and a chromogenic or fluorogenic probe that reacts with the product (NADH).
-
Add 50-100 µL of the Master Mix to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the NAD+ concentration in the samples using the standard curve.
-
Normalize the NAD+ values to the protein concentration of the corresponding lysate (e.g., via BCA assay) or to the initial cell number.
-
3.2 Protocol for Measuring Sirtuin Activity
Sirtuin activity assays are essential for characterizing CRMs like resveratrol. A common method detects the production of nicotinamide (NAM), a byproduct of the sirtuin deacetylation reaction.
Method: Substrate-Agnostic Fluorometric Nicotinamide (NAM) Assay
-
Reaction Setup:
-
In a microplate well, combine a reaction buffer, a purified sirtuin enzyme (e.g., SIRT1), and an acetylated peptide substrate (e.g., a peptide corresponding to H3K9ac).
-
Prepare a parallel reaction set without the β-NAD+ cofactor to serve as a background control.
-
To initiate the reaction, add β-NAD+ to the experimental wells.
-
-
Deacetylation Reaction:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the sirtuin to deacetylate the substrate, producing the deacetylated peptide, 2'-O-acetyl-ADP-ribose, and NAM.
-
-
Nicotinamide Detection:
-
Stop the sirtuin reaction.
-
Add a nicotinamidase (like yPnc1) to convert the generated NAM into nicotinic acid and ammonia.
-
Add a developing reagent, such as ortho-phthalaldehyde (OPT), which reacts with the ammonia in the presence of a reducing agent to form a highly fluorescent product.
-
-
Data Analysis:
-
Measure the fluorescence with a microplate reader.
-
Quantify the amount of NAM produced by comparing the fluorescence signal to a NAM standard curve.
-
Sirtuin activity is expressed as the rate of NAM produced per unit of time per amount of enzyme.
-
Summary and Conclusion
The choice between this compound and a caloric restriction mimetic depends entirely on the research or therapeutic goal.
-
This compound offers a highly targeted and potent method for increasing cellular NAD+ levels by directly enhancing the rate-limiting enzyme in its primary salvage pathway. This makes it an excellent tool for studies focused specifically on the consequences of NAD+ depletion and replenishment in diseases of aging, neurodegeneration, and metabolic disorders. Its mechanism is direct and its primary biochemical effect is straightforward to measure.
-
Caloric Restriction Mimetics provide a broader, systems-level intervention. By modulating central nutrient-sensing hubs like AMPK and mTOR, they influence a wide constellation of cellular processes that collectively contribute to the health benefits of caloric restriction. This approach is suitable for investigating the complex, interconnected pathways of aging and for developing therapies aimed at improving overall healthspan. However, their effects can be pleiotropic and sometimes cell-type dependent, requiring a more comprehensive set of assays for full characterization.
For drug development professionals and researchers, this compound represents a precision tool for a defined metabolic target, while CRMs represent a strategy of modulating the complex, interconnected network that governs cellular health and longevity.
References
Safety Operating Guide
Proper Disposal of Nampt Activator-4: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Nampt activator-4, a positive allosteric modulator of nicotinamide phosphoribosyltransferase (NAMPT), is crucial for maintaining a safe laboratory environment and preventing ecological contamination. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the hazardous nature of similar small molecule inhibitors, it is imperative to treat this compound as hazardous waste. The following procedures provide a comprehensive guide for its safe handling and disposal.
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its potential hazards. Based on data from analogous compounds, such as other NAMPT modulators, this chemical should be handled with care.
Assumed Hazard Profile:
| Hazard Classification | Description |
| Acute Oral Toxicity | May be harmful if swallowed. |
| Aquatic Toxicity | Potentially very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound to minimize exposure risks. This includes, but is not limited to:
-
A standard laboratory coat.
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile).
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and any contaminated materials. Adherence to these steps is mandatory to ensure regulatory compliance and laboratory safety.
-
Waste Segregation:
-
Solid Waste: All solid waste, including unused or expired this compound powder, and any contaminated disposable items such as weigh boats, pipette tips, and gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Any liquid waste containing this compound, such as stock solutions or experimental media, must be collected in a separate, designated, and leak-proof hazardous waste container. Ensure the container is compatible with the solvent used. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is also clearly labeled as hazardous chemical waste.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage of Hazardous Waste: Store all hazardous waste containers in a designated, secure, and well-ventilated area. This storage area should be away from general laboratory traffic and incompatible materials. Follow your institution's specific guidelines for the temporary storage of hazardous chemical waste.
-
Final Disposal: The final disposal of this compound waste must be carried out through a licensed and approved hazardous waste disposal company.[1]
-
Crucially, do not dispose of this compound down the drain or in the regular trash under any circumstances. This is to prevent its release into the environment, which could have long-lasting toxic effects on aquatic life.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Nampt Activator-4
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Nampt Activator-4, a positive allosteric modulator of Nicotinamide Phosphoribosyltransferase (NAMPT). This document provides critical safety protocols, detailed experimental procedures, and waste disposal instructions to ensure the well-being of laboratory personnel and maintain environmental safety.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as Nampt activator-3, indicate that it should be handled with care. The following precautions are based on the hazard profile of related NAMPT activators and general laboratory best practices.
Hazard Identification and Personal Protective Equipment (PPE):
Based on the GHS classification of related compounds, this compound should be considered potentially hazardous.[1] Always consult the vendor-supplied SDS upon receipt for specific hazard information.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.
Storage and Handling:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperature for the powder is -20°C.[1]
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Do not eat, drink, or smoke when handling this product.[1]
-
Wash hands thoroughly after handling.
Quantitative Safety Data Summary
The following table summarizes the GHS hazard classifications for a closely related compound, Nampt activator-3. This information should be used as a guideline for handling this compound until a specific SDS is available.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Operational Plan: Step-by-Step Guidance for Use
This section provides a detailed protocol for preparing and using this compound in a typical cell-based assay to evaluate its effect on cellular NAD+ levels.
1. Preparation of Stock Solution:
-
Solvent: Nampt activators are typically soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in cell culture-grade DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store stock solution aliquots at -20°C or -80°C.
-
2. Cell Culture and Treatment:
-
Cell Seeding:
-
Culture cells of interest in the appropriate growth medium and conditions.
-
Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment (typically 5,000-10,000 cells per well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a NAMPT activator is 0.1 µM to 10 µM.
-
Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and an untreated control.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or controls.
-
Incubate the cells for the desired treatment period (e.g., 4, 24, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
3. Measurement of Cellular NAD+ Levels:
-
Following treatment, cellular NAD+ levels can be quantified using a commercially available NAD/NADH assay kit.
-
Procedure:
-
Equilibrate the plate and assay reagents to room temperature.
-
Lyse the cells according to the assay kit protocol.
-
Add the assay reagent to each well and mix.
-
Incubate at room temperature to allow for the enzymatic reaction to occur.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the NAD+ levels relative to the controls.
-
Below is a diagram illustrating the experimental workflow for a cell-based assay with this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Labeling:
-
Solid Waste:
-
Collect all solid waste, including unused powder, contaminated pipette tips, gloves, and other consumables, in a designated hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste, including leftover stock solutions and media from treated cells, in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.
-
-
Sharps:
-
Dispose of any sharps (e.g., needles, serological pipettes) contaminated with this compound in a designated sharps container that is also labeled as hazardous chemical waste.
-
Final Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted through an approved and licensed hazardous waste disposal company.
Nampt Signaling Pathway
Nampt is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary mechanism for NAD+ biosynthesis in mammalian cells. This pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. Nampt catalyzes the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). Nampt activators, like this compound, are positive allosteric modulators that bind to the enzyme and enhance its activity, leading to increased cellular NAD+ levels.
Below is a diagram illustrating the Nampt signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
